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  • Product: 4-Methoxypyridine-3-sulfonyl chloride
  • CAS: 945257-53-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methoxypyridine-3-sulfonyl Chloride: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Medicinal Chemistry 4-Methoxypyridine-3-sulfonyl chloride is a substituted aromatic sulfonyl chloride that has garnere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

4-Methoxypyridine-3-sulfonyl chloride is a substituted aromatic sulfonyl chloride that has garnered interest within the field of medicinal chemistry. Its structural arrangement, featuring a pyridine ring substituted with both a methoxy and a sulfonyl chloride group, makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutic agents. The pyridine core is a common motif in many pharmaceuticals, and the presence of the highly reactive sulfonyl chloride functional group allows for the facile introduction of sulfonamide linkages, a critical functional group in a wide array of drug classes. This guide provides a comprehensive overview of the known physical properties, synthesis, safe handling, and a representative application of 4-Methoxypyridine-3-sulfonyl chloride.

Physicochemical Properties

Comprehensive experimental data for the physical properties of 4-Methoxypyridine-3-sulfonyl chloride are not widely available in peer-reviewed literature. The information presented below is a consolidation of data from chemical suppliers and predicted values, which should be used as a guide and supplemented with in-house experimental determination.

PropertyValueSource
CAS Number 945257-53-4Chemical Supplier Data
Molecular Formula C₆H₆ClNO₃SChemical Supplier Data
Molecular Weight 207.63 g/mol Chemical Supplier Data
Physical State Not definitively reported; related compounds are solids or liquids depending on purity[1]Inferred
Melting Point No experimental data available-
Boiling Point No experimental data available-
Solubility Expected to be soluble in many organic solvents[1]Inferred from related compounds
Storage Conditions Inert atmosphere, 2-8°C or under -20°CChemical Supplier Data

Note on Data Gaps: The lack of extensive, publicly available experimental data underscores the specialized nature of this reagent. Researchers should perform their own characterization to confirm the identity and purity of the material before use.

Spectroscopic Characterization

While specific spectra for 4-Methoxypyridine-3-sulfonyl chloride are not readily found, the expected spectroscopic features can be predicted based on its structure and the known characteristics of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands typical of a sulfonyl chloride, generally found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable for the molecular ion and any chlorine-containing fragments.

Synthesis of Pyridine-3-sulfonyl Chlorides: General Strategies

1. From Pyridine-3-sulfonic Acid: A common method involves the chlorination of the corresponding sulfonic acid.[2][3]

Figure 1: General scheme for the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid.

This reaction is typically performed by treating the sulfonic acid with a chlorinating agent like phosphorus pentachloride in an appropriate solvent such as chlorobenzene or trifluoromethylbenzene.[2] The use of these solvents can help to control the reaction and avoid the formation of byproducts that may occur with other solvents like toluene.[2]

2. From 3-Aminopyridine (Sandmeyer-type Reaction): An alternative route involves a Sandmeyer-type reaction starting from 3-aminopyridine.[4]

Figure 2: General workflow for the synthesis of pyridine-3-sulfonyl chloride via a Sandmeyer-type reaction.

In this process, 3-aminopyridine is first converted to its diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.[4]

Application in Sulfonamide Synthesis: A Representative Protocol

The primary utility of 4-methoxypyridine-3-sulfonyl chloride in drug discovery is for the synthesis of sulfonamides. The following is a general, yet detailed, protocol for the reaction of a sulfonyl chloride with an amine to form a sulfonamide. This can be adapted for use with 4-methoxypyridine-3-sulfonyl chloride.

Objective: To synthesize a sulfonamide by reacting an amine with a sulfonyl chloride.

Reaction Scheme:

Figure 3: General reaction for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous base (e.g., triethylamine or pyridine, 1.5-2.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the anhydrous base (1.5-2.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

  • Addition of Sulfonyl Chloride: Dissolve the 4-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude sulfonamide can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the pure product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the starting material to the corresponding sulfonic acid.[1]

  • Use of a Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl and drive the reaction to completion.

  • Controlled Addition at Low Temperature: The reaction between a sulfonyl chloride and an amine is often exothermic. Slow, dropwise addition at 0°C helps to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of potential side products.

Safety and Handling

4-Methoxypyridine-3-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is classified as causing severe skin burns and eye damage (H314).[5] Like other sulfonyl chlorides, it is corrosive and moisture-sensitive. Contact with water can release toxic gas.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, away from moisture.[5][7] Refrigeration (2-8°C) is recommended.[5]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

4-Methoxypyridine-3-sulfonyl chloride serves as a valuable, albeit not extensively characterized, building block for the synthesis of sulfonamide-containing molecules in drug discovery and development. While a comprehensive dataset of its physical properties is yet to be established in the public domain, its reactivity is predictable based on the well-understood chemistry of sulfonyl chlorides. The synthetic and application protocols outlined in this guide, derived from established chemical principles and data on related compounds, provide a solid foundation for researchers to effectively and safely utilize this reagent in their synthetic endeavors. As with any specialized chemical, in-house verification of its properties and purity is strongly recommended.

References

  • EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google P
  • CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
  • METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - European Patent Office - EP 2963019 B1. (URL: [Link])

  • 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE - WIPO Patentscope. (URL: [Link])

  • WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google P
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (URL: [Link])

  • Spectroscopic study of stepwise gossypol sulfonylation with tosyl chloride in the presence of 4-methoxypyridine N-oxide and triethylamine - OUCI. (URL: [Link])

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. (URL: [Link])

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride - Semantic Scholar. (URL: [Link])

  • Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. (URL: [Link])

  • 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem. (URL: [Link])

  • 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. (URL: [Link])

  • 4-methoxypyridine-3-sulfonyl fluoride (C6H6FNO3S) - PubChemLite. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxypyridine-3-sulfonyl Chloride: A Key Intermediate in Modern Drug Discovery

For Immediate Release This technical guide provides a comprehensive overview of 4-Methoxypyridine-3-sulfonyl chloride, a crucial building block for researchers, medicinal chemists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-Methoxypyridine-3-sulfonyl chloride, a crucial building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of novel therapeutics.

Core Compound Identification

Chemical Identity: 4-Methoxypyridine-3-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The strategic placement of the methoxy group and the reactive sulfonyl chloride moiety on the pyridine ring makes it a valuable reagent in organic synthesis.

PropertyValueSource
CAS Number 945257-53-4[1]
Molecular Formula C₆H₆ClNO₃S[1]
Molecular Weight 207.63 g/mol [1]
IUPAC Name 4-methoxypyridine-3-sulfonyl chloride

Below is a diagram representing the chemical structure of 4-Methoxypyridine-3-sulfonyl chloride.

G N1 N C6 C N1->C6 C2 C C2->N1 C3 C C3->C2 S1 S C3->S1 C4 C C4->C3 O1 O C4->O1 C5 C C5->C4 C6->C5 C7 CH3 O1->C7 O2 O S1->O2 O3 O S1->O3 Cl1 Cl S1->Cl1 A1 G reagent 4-Methoxypyridine-3-sulfonyl chloride product 4-Methoxypyridine-3-sulfonamide reagent->product + Amine amine Primary or Secondary Amine (R₂NH) amine->product hcl HCl product->hcl Byproduct base Base (e.g., Triethylamine) base->product

Caption: General reaction scheme for sulfonamide formation.

Safety and Handling: 4-Methoxypyridine-3-sulfonyl chloride and related compounds are corrosive and can cause severe skin burns and eye damage. [2][3][4]They may also cause respiratory irritation. [2][3][4]It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These compounds are also sensitive to moisture and can react with water, potentially releasing toxic gas. [5][6]Therefore, it should be stored in a cool, dry environment under an inert atmosphere. [5]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a common feature in many FDA-approved drugs, and the sulfonamide functional group is a well-established pharmacophore. [7]The combination of these two moieties in 4-Methoxypyridine-3-sulfonyl chloride makes it a valuable starting material for the synthesis of novel drug candidates.

Role in the Synthesis of Vonoprazan: A prominent example of the application of a closely related compound, pyridine-3-sulfonyl chloride, is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related disorders. [1][8][9]In the synthesis of Vonoprazan, the pyridine-3-sulfonyl group is introduced by reacting an appropriate pyrrole intermediate with pyridine-3-sulfonyl chloride. [8][10]This highlights the importance of pyridinesulfonyl chlorides as key reagents in the preparation of complex pharmaceutical agents.

Development of Novel Kinase Inhibitors: Recent research has demonstrated the utility of the methoxypyridine sulfonamide scaffold in the development of potent enzyme inhibitors. A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of PI3K and mTOR, which are important targets in cancer therapy. [11]This work underscores the potential of 4-Methoxypyridine-3-sulfonyl chloride as a starting point for the discovery of new anti-cancer agents. [11]

Experimental Protocol: Representative Sulfonamide Synthesis

The following is a representative, step-by-step protocol for the synthesis of a sulfonamide using a sulfonyl chloride, based on established laboratory procedures. [7] Objective: To synthesize a 4-methoxypyridine-3-sulfonamide derivative via reaction with a model amine.

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-Methoxypyridine-3-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution of 4-Methoxypyridine-3-sulfonyl chloride dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve amine in anhydrous DCM B Add triethylamine and cool to 0 °C A->B D Add sulfonyl chloride solution dropwise B->D C Dissolve sulfonyl chloride in anhydrous DCM C->D E Warm to room temperature and stir for 2-4h D->E F Monitor by TLC E->F G Quench with water F->G Reaction complete H Wash with NaHCO₃ and brine G->H I Dry organic layer H->I J Concentrate under reduced pressure I->J K Purify by chromatography or recrystallization J->K

Caption: Workflow for a typical sulfonamide synthesis.

Conclusion

4-Methoxypyridine-3-sulfonyl chloride is a highly valuable and versatile reagent in the field of organic synthesis and medicinal chemistry. Its ability to readily form sulfonamides and other derivatives makes it an essential tool for the construction of complex molecules with potential therapeutic applications. The insights provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate in their drug discovery and development endeavors.

References

  • Pigge, F. C., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. Available at: [Link]

  • WIPO Patentscope. (n.d.). CN108503621 - Preparation method of vonoprazan fumarate. Available at: [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Takeda Pharmaceutical Company Limited. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Available at: [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

  • CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate - Google Patents. (n.d.).
  • EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents. (n.d.).
  • CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.). 2963019 METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Available at: [Link]

  • Veeprho. (n.d.). Pyridine-3-sulfonyl chloride | CAS 16133-25-8. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-Chloropyridine-3-sulfonyl chloride. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methoxypyridine-3-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction to 4-Methoxypyridine-3-sulfonyl chloride 4-Methoxypyridine-3-sulfonyl chloride is a substituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 4-Methoxypyridine-3-sulfonyl chloride

4-Methoxypyridine-3-sulfonyl chloride is a substituted pyridine derivative containing a reactive sulfonyl chloride functional group. This moiety makes it a valuable precursor for the synthesis of a wide range of sulfonamides, a class of compounds with diverse pharmacological activities. The methoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its downstream derivatives. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this intermediate, which is critical for the successful synthesis of target pharmaceutical agents.

The molecular structure of 4-Methoxypyridine-3-sulfonyl chloride is presented below:

Exploratory

A Technical Guide to the Solubility of 4-Methoxypyridine-3-sulfonyl chloride in Organic Solvents

Abstract Introduction: The Challenge of Undocumented Properties The utility of a chemical reagent is fundamentally linked to its physical properties, with solubility being paramount. For synthetic intermediates like 4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Challenge of Undocumented Properties

The utility of a chemical reagent is fundamentally linked to its physical properties, with solubility being paramount. For synthetic intermediates like 4-Methoxypyridine-3-sulfonyl chloride, selecting an appropriate solvent is the first step in designing a successful reaction, influencing everything from reaction kinetics to product isolation and purity. The absence of published, quantitative solubility data necessitates a predictive and methodological approach.

This guide addresses this knowledge gap by:

  • Analyzing the Molecular Structure: Deconstructing the molecule to predict its behavior in solvents of varying polarities.

  • Providing a Predictive Solubility Framework: Offering expert-driven estimations of solubility to guide initial solvent screening.

  • Detailing a Robust Experimental Protocol: Presenting the industry-standard "Shake-Flask" method for thermodynamic solubility determination, enabling researchers to establish precise, in-house values.[2][3]

  • Discussing Practical Implications: Connecting solubility data to critical decisions in process development and purification.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." By examining the structural components of 4-Methoxypyridine-3-sulfonyl chloride, we can infer its polarity and predict its compatibility with various solvent classes.

Molecular Structure:

  • Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom, which imparts significant polarity and the ability to act as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): An electron-donating group that contributes polarity and limited hydrogen bonding capability.

  • Sulfonyl Chloride Group (-SO₂Cl): A highly polar and strongly electrophilic functional group. This group dominates the molecule's reactivity.[1]

Predicted Solubility Based on Structure: The combination of these polar functional groups suggests that 4-Methoxypyridine-3-sulfonyl chloride is a polar molecule. Therefore, it is predicted to have higher solubility in polar solvents and limited solubility in non-polar hydrocarbon solvents.

However, a critical caveat exists for protic solvents. The high reactivity of the sulfonyl chloride functional group means it will readily undergo solvolysis (a substitution reaction with the solvent) when mixed with nucleophilic solvents like water or alcohols.[4] In these cases, the observation is not one of simple dissolution but of a chemical reaction.

Table 1: Predicted Solubility Profile of 4-Methoxypyridine-3-sulfonyl chloride
Solvent ClassExample SolventsPredicted Solubility / InteractionRationale
Non-Polar Hexane, Toluene, CyclohexaneLow to Insoluble The high polarity of the solute is incompatible with the non-polar nature of the solvent.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Good to Excellent The polarity of these solvents can effectively solvate the polar pyridine, methoxy, and sulfonyl chloride moieties without reacting. Data from the analogous Pyridine-3-sulfonyl chloride shows solubility in MDC and EtOAc.[5]
Polar Protic Water, Methanol, EthanolReactive The sulfonyl chloride group is highly susceptible to nucleophilic attack by the hydroxyl group of these solvents, leading to the formation of the corresponding sulfonic acid or ester.[4] While some initial dissolution may occur, the primary process is reaction.
Ethereal Diethyl EtherModerate Ethers have intermediate polarity and can offer moderate solvation, though likely less than more polar aprotic solvents like DCM or MeCN.

Definitive Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond prediction and establish quantitative data, the Shake-Flask method is the gold standard for determining equilibrium solubility.[6] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic limit.

Objective

To determine the equilibrium solubility (in mg/mL or mol/L) of 4-Methoxypyridine-3-sulfonyl chloride in a selected polar aprotic solvent (e.g., Acetonitrile) at a constant temperature (e.g., 25 °C).

Materials & Equipment
  • 4-Methoxypyridine-3-sulfonyl chloride (solid)

  • Anhydrous Acetonitrile (or other chosen aprotic solvent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow Diagram

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A 1. Add Excess Solute to Solvent in Vial C 3. Seal and Shake at Constant Temperature (e.g., 24-48 hours) A->C Ensure saturation B 2. Prepare Calibration Standards for HPLC G 7. Quantify Concentration via HPLC B->G Create calibration curve D 4. Centrifuge to Pellet Undissolved Solid C->D Achieve equilibrium E 5. Filter Supernatant (Use pre-rinsed filter) D->E Remove particulates F 6. Dilute Saturated Sample for Analysis E->F Prepare for injection F->G Analyze sample H 8. Calculate Solubility (mg/mL or mol/L) G->H Use calibration curve

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount of 4-Methoxypyridine-3-sulfonyl chloride to a known volume of the chosen solvent in a sealed vial. The key is to add enough solid so that a visible amount remains undissolved after the equilibration period.[3]

  • Equilibration: Place the sealed vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[2] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra degree of certainty, pass this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Causality Note: Pre-rinsing the filter with a small amount of the saturated solution is a critical step to prevent the solute from adsorbing to the filter material, which would otherwise lead to an underestimation of solubility.[2]

  • Quantification: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC to determine its precise concentration.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result should be reported in units of mg/mL or mol/L at the specified temperature.

Practical Implications for Researchers

Understanding the solubility profile is not an academic exercise; it directly informs practical decisions in the laboratory.

Reaction Solvent Selection
  • Homogeneous Reactions: For reactions where the sulfonyl chloride is a primary reactant, high solubility is desired. Based on the predictions, polar aprotic solvents like Dichloromethane, Acetonitrile, or THF are excellent starting points to ensure a homogeneous reaction mixture, which often leads to faster and more predictable reaction kinetics.

  • Avoiding Solvolysis: Protic solvents like alcohols must be avoided unless the goal is to form a sulfonate ester. The high reactivity of the sulfonyl chloride with these solvents makes them unsuitable for reactions where the sulfonyl chloride needs to remain intact.[4]

Purification Strategy
  • Anti-Solvent Crystallization: Knowledge of insolubility can be powerfully exploited for purification. If the desired product is a solid, adding a non-polar solvent (an "anti-solvent") like hexane to a concentrated solution of the product in a polar aprotic solvent (e.g., DCM or EtOAc) can induce crystallization, providing an effective method for purification.

Decision-Making Diagram

G Solubility-Based Decision Tree for Synthesis A Goal: Run Reaction with 4-Methoxypyridine-3-sulfonyl chloride B Is high solubility required for a homogeneous reaction? A->B C Select Polar Aprotic Solvent (e.g., DCM, MeCN, THF) B->C Yes D Consider a biphasic system or a solvent with moderate solubility. B->D No E Goal: Purify the Reaction Product F Is the product soluble in Solvent A but insoluble in Solvent B? E->F G Use Anti-Solvent Crystallization: Dissolve in A, add B to precipitate. F->G Yes H Consider other methods like chromatography or distillation. F->H No

Caption: Decision-making process guided by solubility data.

Safety & Handling Considerations

As a member of the sulfonyl chloride class, 4-Methoxypyridine-3-sulfonyl chloride must be handled with significant care. Analogous compounds are known to be:

  • Corrosive: Causes severe skin burns and eye damage.[5][7] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Moisture-Sensitive: Reacts with water, potentially liberating corrosive hydrogen chloride gas.[4][8] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible and store in a dry, tightly sealed container.[7][9]

  • Respiratory Irritant: Avoid inhaling dust or vapors.[5] All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

While quantitative solubility data for 4-Methoxypyridine-3-sulfonyl chloride is not currently published, a robust, predictive framework can be established through expert analysis of its molecular structure. It is anticipated to be highly soluble in polar aprotic solvents and reactive towards polar protic solvents. For researchers requiring precise data for process optimization, reaction modeling, or regulatory submissions, the detailed Shake-Flask protocol provided in this guide serves as a reliable, self-validating method for obtaining definitive solubility values. A thorough understanding of both predicted and experimentally determined solubility is essential for the safe and effective application of this valuable synthetic intermediate.

References

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Foundational

A Theoretical Investigation of 4-Methoxypyridine-3-sulfonyl Chloride: A Keystone Intermediate in Modern Drug Discovery

Abstract This technical guide provides a comprehensive theoretical analysis of 4-Methoxypyridine-3-sulfonyl chloride, a crucial but under-documented building block in medicinal chemistry. In the absence of extensive empi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Methoxypyridine-3-sulfonyl chloride, a crucial but under-documented building block in medicinal chemistry. In the absence of extensive empirical data for this specific isomer, this paper outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to predict its structural, electronic, and reactive properties. By drawing parallels with its well-characterized isomers and related substituted pyridine sulfonyl chlorides, we present a predictive model of its molecular geometry, frontier molecular orbitals, electrostatic potential, and reactivity towards nucleophiles. This guide is intended to empower researchers, scientists, and drug development professionals with a foundational understanding of this versatile reagent, thereby accelerating its application in the synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridine Sulfonyl Chlorides in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern pharmaceuticals, prized for its ability to engage in a multitude of biological interactions. When functionalized with a sulfonyl chloride group, its utility is further amplified, providing a reactive handle for the construction of complex sulfonamides.[1] Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of therapeutic activities. The precise positioning of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are paramount for optimizing drug candidates.

While isomers like 6-Methoxypyridine-3-sulfonyl chloride are recognized for their role in synthesizing potent kinase inhibitors and other therapeutic agents, the specific contributions and properties of 4-Methoxypyridine-3-sulfonyl chloride (CAS 945257-53-4) remain largely unexplored in publicly available literature.[2][3] This guide aims to bridge this knowledge gap through a detailed theoretical exploration, providing a predictive framework for its behavior and synthetic utility.

Proposed Synthesis of 4-Methoxypyridine-3-sulfonyl Chloride

While specific literature for the synthesis of 4-Methoxypyridine-3-sulfonyl chloride is scarce, established methods for analogous pyridine sulfonyl chlorides provide a reliable blueprint. A plausible and efficient synthetic route would involve the diazotization of 4-methoxypyridin-3-amine, followed by a sulfonyl chloride forming reaction.[4]

Experimental Protocol: A Generalized Approach
  • Diazotization: 4-methoxypyridin-3-amine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid or hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.[1][5]

  • Sulfonylation: The in-situ generated diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or a biphasic system with chloroform) in the presence of a copper(I) chloride catalyst. This facilitates the introduction of the sulfonyl chloride moiety.

  • Work-up and Isolation: Following the reaction, the product is extracted into an organic solvent, washed to remove impurities, dried, and the solvent is evaporated under reduced pressure to yield 4-Methoxypyridine-3-sulfonyl chloride.

This proposed pathway is depicted in the workflow diagram below.

G cluster_synthesis Proposed Synthesis Workflow A 4-methoxypyridin-3-amine B Diazotization (NaNO2, HBF4/HCl, 0-5 °C) A->B C 4-methoxypyridin-3-yl-diazonium salt B->C D Sulfonylation (SO2, CuCl, Acetic Acid) C->D E 4-Methoxypyridine-3-sulfonyl chloride D->E

Caption: Proposed synthetic workflow for 4-Methoxypyridine-3-sulfonyl chloride.

Theoretical Calculations: A Predictive Analysis

To elucidate the intrinsic properties of 4-Methoxypyridine-3-sulfonyl chloride, a comprehensive in-silico investigation is proposed. Density Functional Theory (DFT) calculations offer a powerful tool for predicting molecular structure, electronic properties, and reactivity with a high degree of accuracy.[6][7]

Computational Methodology

All theoretical calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian or ORCA. The B3LYP hybrid functional, known for its balance of accuracy and computational efficiency, would be employed in conjunction with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule containing heteroatoms and lone pairs.[6][7]

Step-by-Step Computational Workflow:

  • Geometry Optimization: The initial structure of 4-Methoxypyridine-3-sulfonyl chloride would be built and subjected to a full geometry optimization to find the lowest energy conformation.

  • Frequency Analysis: A frequency calculation would then be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides predicted vibrational frequencies which can be correlated with experimental IR and Raman spectra.

  • Electronic Property Analysis: From the optimized structure, key electronic properties would be calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy indicates the propensity to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP) Surface: The MEP surface visually represents the charge distribution around the molecule, highlighting regions of positive (electrophilic) and negative (nucleophilic) potential. This is invaluable for predicting sites of interaction with other molecules.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, quantifying the charges on each atom.

G cluster_dft DFT Calculation Workflow A Initial Molecular Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->D E Predicted Molecular Properties D->E

Caption: Workflow for the theoretical characterization of 4-Methoxypyridine-3-sulfonyl chloride.

Predicted Molecular Properties and Reactivity

Based on the principles of electronic effects and data from analogous compounds, we can predict the key characteristics of 4-Methoxypyridine-3-sulfonyl chloride.

Molecular Geometry

The geometry of the pyridine ring is expected to be largely planar. The sulfonyl chloride group will exhibit a tetrahedral arrangement around the sulfur atom. The methoxy group at the 4-position will influence the electronic distribution within the pyridine ring through its electron-donating mesomeric effect.

Electronic Properties

The methoxy group, being an electron-donating group, is expected to increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to the methoxy group. This will influence the energies of the frontier molecular orbitals. The HOMO is likely to be distributed over the pyridine ring and the methoxy group, while the LUMO is expected to be localized primarily on the sulfonyl chloride moiety, specifically on the S-Cl bond, indicating its susceptibility to nucleophilic attack.

Predicted Electronic PropertyExpected Value/CharacteristicRationale
HOMO Energy Relatively highElectron-donating methoxy group increases electron density.
LUMO Energy LowElectronegative oxygen and chlorine atoms in the sulfonyl chloride group.
HOMO-LUMO Gap ModerateIndicative of a stable yet reactive molecule.
MEP Surface Negative potential on the pyridine nitrogen and methoxy oxygen; Positive potential on the sulfur atom.Reflects the distribution of electron density and sites for electrophilic/nucleophilic attack.
Reactivity

The primary mode of reactivity for 4-Methoxypyridine-3-sulfonyl chloride is expected to be nucleophilic substitution at the sulfur atom of the sulfonyl chloride group.[8][9][10] The sulfur atom is highly electrophilic due to the presence of two electronegative oxygen atoms and a chlorine atom.

The reaction with a generic nucleophile (Nu⁻) is predicted to proceed via an addition-elimination mechanism. The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal intermediate. The subsequent departure of the chloride leaving group results in the formation of the sulfonated product.

G cluster_reaction Predicted Reaction with a Nucleophile A 4-Methoxypyridine-3-sulfonyl chloride + Nu⁻ B Trigonal Bipyramidal Intermediate A->B Addition C Sulfonated Product + Cl⁻ B->C Elimination

Caption: Predicted mechanism for the reaction of 4-Methoxypyridine-3-sulfonyl chloride with a nucleophile.

The electron-donating methoxy group at the 4-position is anticipated to slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted pyridine-3-sulfonyl chloride. However, the sulfonyl chloride group is inherently highly reactive, and thus, the compound will readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonates, and thioesters.

Conclusion and Future Directions

This theoretical guide provides a foundational framework for understanding the properties and reactivity of 4-Methoxypyridine-3-sulfonyl chloride. The proposed computational analysis, grounded in established DFT methodologies, offers a reliable predictive model for its molecular structure, electronic characteristics, and chemical behavior. These in-silico insights are invaluable for guiding the rational design of synthetic routes and the development of novel drug candidates.

Future experimental work should focus on validating these theoretical predictions. The synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of 4-Methoxypyridine-3-sulfonyl chloride are critical next steps. Furthermore, kinetic studies of its reactions with various nucleophiles would provide empirical data to corroborate the predicted reactivity, solidifying its position as a valuable and well-understood tool in the arsenal of medicinal chemists.

References

  • PubChem. 4-Chloropyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Schleyer, P. v. R., et al. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry, 70(15), 5829–5837. [Link]

  • Google Patents. (2016). Pyridine-3-sulfonyl chloride production method. WO2016204096A1.
  • Kaszyński, P., et al. (2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12]− Anion. Organometallics, 33(23), 6798–6807. [Link]

  • ResearchGate. (2020). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Russian Journal of General Chemistry, 90, 1455–1460. [Link]

  • Kacprzak, K., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1421. [Link]

  • ResearchGate. (2020). DFT study on the reactions using 4-methylpyridine and 4-(cyanomethyl)pyridine (70) as substrates. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. [Link]

  • Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.
  • IUPAC. (1991). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 63(5), 737-742. [Link]

  • Patsnap. (2022). Method for detecting content of pyridine-3-sulfonyl chloride. [Link]

  • Royal Society of Chemistry. (2020). and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Organic & Biomolecular Chemistry, 18(34), 6675-6684. [Link]

  • ResearchGate. (2005). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. [Link]

  • WIPO Patentscope. (2016). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. EP2963019. [Link]

  • IJCRT.org. (2022). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 10(4). [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reaction of 4-Methoxypyridine-3-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 4-Methoxypyridine-3-sulfonamide Scaffold in Medicinal Chemistry The sulfonamide functional group is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Methoxypyridine-3-sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, diuretic, and anti-inflammatory properties.[1] The pyridine ring, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties, including improved solubility and metabolic stability, and provides a key vector for molecular recognition by biological targets. The strategic combination of these two moieties in the form of pyridinesulfonamides has led to the development of numerous clinically successful drugs.

This document provides a comprehensive guide to the synthesis of 4-methoxypyridine-3-sulfonamides through the reaction of 4-methoxypyridine-3-sulfonyl chloride with primary amines. The 4-methoxy substituent on the pyridine ring can significantly influence the molecule's electronic properties, conformation, and metabolic profile, offering a valuable tool for fine-tuning the pharmacological activity of lead compounds. A notable application of this scaffold is in the development of novel phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors, which are promising agents for cancer therapy.[2]

Chemical Principles and Reaction Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and the elimination of a proton from the nitrogen atom, typically facilitated by a base.

The reaction mechanism can be visualized as follows:

  • Nucleophilic Attack: The primary amine attacks the electrophilic sulfur atom of the 4-methoxypyridine-3-sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The chloride ion, being a good leaving group, is expelled.

  • Deprotonation: A base in the reaction mixture removes a proton from the nitrogen atom to yield the neutral sulfonamide product and the protonated base.

The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. Common bases for this transformation include pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).

Preparation of 4-Methoxypyridine-3-sulfonyl chloride

The starting material, 4-methoxypyridine-3-sulfonyl chloride, is not as commonly available as other sulfonyl chlorides and may need to be synthesized. A general approach involves the sulfonation of 4-methoxypyridine to the corresponding sulfonic acid, followed by chlorination.

A plausible synthetic route, adapted from procedures for similar pyridine sulfonic acids and sulfonyl chlorides, is as follows:[3][4][5]

  • Sulfonation of 4-Methoxypyridine: Direct sulfonation of 4-methoxypyridine with a strong sulfonating agent like oleum (fuming sulfuric acid) can introduce the sulfonic acid group at the 3-position, directed by the activating methoxy group.

  • Chlorination of 4-Methoxypyridine-3-sulfonic acid: The resulting 4-methoxypyridine-3-sulfonic acid can then be converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.

A procedure for the synthesis of a similar compound, 4-hydroxypyridine-3-sulfonic acid, involves heating with phosphorus trichloride and chlorine gas.[4] This highlights the robust conditions that may be necessary for the chlorination step.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the reaction of 4-methoxypyridine-3-sulfonyl chloride with a primary amine. This procedure is adapted from a reported synthesis of sulfonamide methoxypyridine derivatives.[2]

General Protocol for the Synthesis of 4-Methoxypyridine-3-sulfonamides

This protocol is a representative example and may require optimization for different primary amine substrates.

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Anhydrous Pyridine (as solvent and base) or another suitable base like triethylamine (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)).

  • Anhydrous solvents

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve primary amine in anhydrous solvent B Add base (e.g., Pyridine or TEA) A->B C Cool to 0°C B->C E Add sulfonyl chloride solution dropwise to the amine solution at 0°C C->E D Dissolve 4-methoxypyridine-3-sulfonyl chloride in anhydrous solvent D->E F Warm to room temperature and stir (monitor by TLC/LC-MS) E->F G Quench reaction (e.g., with water or aq. NH4Cl) F->G H Extract with organic solvent G->H I Wash organic layer (water, brine) H->I J Dry over Na2SO4 or MgSO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography or recrystallization K->L

A visual representation of the experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 equivalent).

    • Dissolve the amine in a suitable anhydrous solvent (e.g., pyridine or DCM). If using a solvent other than pyridine, add the base (e.g., triethylamine, 1.5-2.0 equivalents) to the solution.

    • Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve the 4-methoxypyridine-3-sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition to control any exothermic reaction.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • If a water-immiscible solvent like DCM was used, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • If pyridine was used as the solvent, it can be removed under high vacuum. The residue can then be dissolved in an organic solvent like ethyl acetate or DCM and washed with aqueous copper sulfate to remove residual pyridine, followed by water and brine washes.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent or solvent mixture.

Data Presentation: Key Reaction Parameters

The optimal reaction conditions can vary depending on the specific primary amine used. The following table summarizes typical parameters for the sulfonylation of primary amines.

ParameterTypical ConditionsRationale/Considerations
Stoichiometry Sulfonyl Chloride: 1.0 eqPrimary Amine: 1.0-1.2 eqBase: 1.5-2.0 eqA slight excess of the amine can be used to ensure complete consumption of the sulfonyl chloride. Sufficient base is required to neutralize the generated HCl.
Solvent Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. Pyridine can act as both solvent and base.
Base Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)The choice of base can influence reaction rate and ease of work-up.
Temperature 0 °C to room temperatureInitial cooling is important to control potential exothermicity. The reaction is typically run at room temperature for convenience.
Reaction Time 2-24 hoursReaction time is dependent on the reactivity of the amine and should be monitored by TLC or LC-MS.
Work-up Aqueous quench, extraction, and washingStandard procedures to isolate and purify the crude product.
Purification Column chromatography or recrystallizationNecessary to obtain the final product in high purity.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Hydrolysis of Sulfonyl Chloride: Ensure all glassware is thoroughly dried and anhydrous solvents are used. Perform the reaction under an inert atmosphere. The 4-methoxypyridine-3-sulfonyl chloride may be moisture-sensitive.

    • Sterically Hindered Amine: For bulky primary amines, the reaction may require longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Low Nucleophilicity of Amine: Electron-deficient anilines may react slowly. In such cases, a more polar solvent or higher temperatures might be beneficial.

  • Side Reactions:

    • Bis-sulfonylation: If the primary amine has other nucleophilic sites, protection of those groups may be necessary.

    • Reaction with the Pyridine Ring: While generally stable, under harsh conditions, the pyridine ring could potentially undergo side reactions. Adhering to the recommended mild conditions is advised.

  • Purification Challenges:

    • Co-elution of Impurities: Careful selection of the mobile phase for column chromatography is essential.

    • Product Insolubility: If the product is a solid, recrystallization may be a more effective purification method than chromatography.

Handling and Safety Precautions

4-Methoxypyridine-3-sulfonyl chloride, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood.[6][7][8][9]

  • Corrosive: It is expected to be corrosive and can cause severe skin burns and eye damage.[7][8][9]

  • Moisture Sensitive: It will react with water, potentially releasing HCl gas. Store in a tightly sealed container under an inert atmosphere in a dry place.[6][9]

  • Respiratory Irritant: Avoid inhaling dust or vapors.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

Conclusion

The reaction of 4-methoxypyridine-3-sulfonyl chloride with primary amines is a robust and versatile method for the synthesis of a valuable class of sulfonamides for drug discovery. By understanding the underlying chemical principles, adhering to the detailed experimental protocols, and being mindful of potential challenges, researchers can efficiently generate libraries of novel 4-methoxypyridine-3-sulfonamide derivatives for biological evaluation. The insights and procedures outlined in this guide are intended to empower scientists in their efforts to develop the next generation of innovative therapeutics.

References

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Application

Application Notes and Protocols: Synthesis of 4-Methoxypyridine-3-sulfonamides from Secondary Amines

Introduction: The Strategic Importance of Heterocyclic Sulfonamides The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Heterocyclic Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Within this chemical class, heteroaromatic sulfonamides are of particular interest to drug development professionals. The incorporation of a heterocyclic ring, such as pyridine, provides a sophisticated means to modulate a molecule's physicochemical properties, including solubility, metabolic stability, and the ability to form key interactions with biological targets.[4]

4-Methoxypyridine-3-sulfonyl chloride is a valuable and reactive building block for accessing novel sulfonamide derivatives.[5] The methoxy group can influence the electronic properties of the pyridine ring and offers a potential metabolic site, while the sulfonamide linkage provides a stable, geometrically defined vector for connecting to other molecular fragments. This guide provides a detailed exploration of the reaction between 4-methoxypyridine-3-sulfonyl chloride and various secondary amines, offering in-depth protocols, mechanistic insights, and practical advice for researchers in the field.

Mechanistic Rationale: The Sulfonylation of Secondary Amines

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-understood, stepwise mechanism.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the secondary amine, which acts as the nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the 4-methoxypyridine-3-sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Chloride Ejection and Proton Transfer: The intermediate rapidly collapses, ejecting the chloride ion, which is an excellent leaving group. This step forms a sulfonylammonium salt. A non-nucleophilic base, such as triethylamine or pyridine, is crucial at this stage. It acts as a proton scavenger, deprotonating the nitrogen to yield the final, neutral sulfonamide product and a hydrochloride salt of the base. This final deprotonation step is essential to drive the reaction to completion, as it prevents the protonation of the starting amine, which would render it non-nucleophilic.[6]

Experimental Workflow Protocol Workflow for Sulfonamide Synthesis cluster_prep I. Reaction Setup cluster_workup II. Workup & Isolation cluster_purify III. Purification A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride (dropwise) B->C D 4. Warm to RT & Stir (4-18h) C->D E 5. Monitor by TLC D->E F 1. Dilute with DCM E->F Reaction Complete G 2. Wash with 1M HCl F->G H 3. Wash with Sat. NaHCO₃ G->H I 4. Wash with Brine H->I J 5. Dry (MgSO₄) & Concentrate I->J K 1. Flash Column Chromatography J->K Crude Product L 2. Characterize Product (NMR, MS, etc.) K->L

Sources

Method

Application Notes and Protocols for 4-Methoxypyridine-3-sulfonyl Chloride in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Modern Tool for Combinatorial Chemistry In the landscape of modern drug discovery and materials science, solid-phase synthesis stands as a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Combinatorial Chemistry

In the landscape of modern drug discovery and materials science, solid-phase synthesis stands as a cornerstone for the rapid generation of chemical libraries. The choice of a linker, the molecular entity tethering a substrate to the solid support, is paramount to the success of any solid-phase synthetic strategy. An ideal linker should be stable to a wide range of reaction conditions and yet be cleavable under specific, controlled circumstances. 4-Methoxypyridine-3-sulfonyl chloride emerges as a promising reagent for the development of such robust linker strategies, particularly for the immobilization of amines and other nucleophiles. The resulting sulfonamide linkage is known for its remarkable stability, offering a "safety-catch" approach where the linkage is inert until a specific activation step facilitates its cleavage.[1][2] This document provides a detailed guide to the application of 4-methoxypyridine-3-sulfonyl chloride in solid-phase synthesis, from the underlying principles to practical, step-by-step protocols.

The Sulfonamide Linker: A "Safety-Catch" Strategy

The use of a sulfonamide as a linking moiety in solid-phase synthesis provides a robust "safety-catch" linker.[1][2] This strategy involves a linker that is stable to the conditions of chain elongation but can be "activated" in a separate chemical step to allow for cleavage. In the context of 4-methoxypyridine-3-sulfonyl chloride, the resulting N-acylsulfonamide bond to the solid support is exceptionally stable under both acidic and basic conditions, allowing for a wide range of chemical transformations on the attached substrate.[1]

The cleavage of the sulfonamide linkage typically requires a two-step process:

  • Activation: The sulfonamide nitrogen is rendered more susceptible to nucleophilic attack. This is often achieved by N-alkylation.[1]

  • Cleavage: The activated sulfonamide is then cleaved by a suitable nucleophile to release the desired product from the solid support.[1]

The presence of the 4-methoxy group on the pyridine ring is anticipated to modulate the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide through its electron-donating properties. This can be a point of optimization for specific synthetic needs.

Experimental Workflow and Mechanism

The general workflow for utilizing 4-methoxypyridine-3-sulfonyl chloride as a linker in solid-phase synthesis involves several key stages, as depicted in the diagram below.

G cluster_0 Phase 1: Linker Immobilization cluster_1 Phase 2: Substrate Attachment & Elaboration cluster_2 Phase 3: Cleavage and Product Isolation A Solid Support (e.g., Amino-functionalized resin) B Reaction with 4-Methoxypyridine-3-sulfonyl chloride A->B C Immobilized Sulfonamide Linker B->C D Attachment of First Building Block (e.g., Amino Acid) C->D E Solid-Phase Synthesis Cycles (Coupling, Deprotection) D->E F Fully Assembled Molecule on Support E->F G Activation of Sulfonamide Linker (e.g., N-alkylation) F->G H Nucleophilic Cleavage G->H I Purified Product H->I

Caption: General workflow for solid-phase synthesis using a 4-methoxypyridine-3-sulfonyl chloride derived linker.

Detailed Protocols

The following protocols are provided as a guide and may require optimization based on the specific resin and substrate used.

Protocol 1: Immobilization of 4-Methoxypyridine-3-sulfonyl chloride on Amino-Functionalized Resin

This protocol describes the initial attachment of the sulfonyl chloride to a solid support.

Materials:

  • Amino-functionalized resin (e.g., aminomethyl polystyrene, 100-200 mesh, 1.0 mmol/g loading)

  • 4-Methoxypyridine-3-sulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Sulfonylation Reaction:

    • Dissolve 4-methoxypyridine-3-sulfonyl chloride (3.0 mmol, 3 eq.) in anhydrous DCM (10 mL).

    • Add anhydrous pyridine (3.0 mmol, 3 eq.) to the solution.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Attachment of the First Building Block (Fmoc-Amino Acid Example)

This protocol details the acylation of the resin-bound sulfonamide with an Fmoc-protected amino acid.

Materials:

  • Sulfonamide-functionalized resin (from Protocol 1)

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the sulfonamide-functionalized resin (1.0 g) in anhydrous DMF (10 mL) for 30 minutes.

  • Activation of Amino Acid: In a separate flask, dissolve the Fmoc-amino acid (3.0 mmol, 3 eq.) and DMAP (0.3 mmol, 0.3 eq.) in anhydrous DMF (5 mL). Add DIC (3.0 mmol, 3 eq.) and stir for 10 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted sulfonamide sites, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 1 hour. Wash as in step 4.

  • Drying: Dry the resin under vacuum.

Protocol 3: Activation and Cleavage of the Final Product

This protocol outlines the "safety-catch" activation and subsequent cleavage of the synthesized molecule from the solid support.

Materials:

  • Resin-bound final product

  • Iodoacetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Cleavage nucleophile (e.g., 1 M sodium methoxide in methanol for methyl ester formation, or an amine for amide formation)

  • Trifluoroacetic acid (TFA) for analysis

Procedure:

  • Activation (N-alkylation):

    • Swell the resin in anhydrous DMF.

    • Add a solution of iodoacetonitrile (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate at room temperature for 12-24 hours.[1]

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage:

    • Swell the activated resin in the appropriate solvent for the chosen nucleophile.

    • Add the nucleophilic solution (e.g., 1 M sodium methoxide in methanol).

    • Agitate at room temperature for 2-6 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with additional solvent and combine the filtrates.

  • Product Isolation: Neutralize the filtrate if necessary, and remove the solvent under reduced pressure. Purify the crude product by an appropriate method (e.g., chromatography, crystallization).

Data Presentation

ParameterConditionExpected OutcomeReference
Linker Stability Acidic (e.g., TFA)Stable[1]
Basic (e.g., piperidine)Stable[1]
Nucleophilic (e.g., amines)Stable before activation[1]
Activation Iodoacetonitrile, DIPEAN-cyanomethylation of sulfonamide[1]
Cleavage Nucleophiles (e.g., MeO-, RNH2)Release of product as ester or amide[1]

Visualization of the Chemical Pathway

The following diagram illustrates the key chemical transformations involved in the "safety-catch" strategy using a 4-methoxypyridine-3-sulfonyl linker.

Caption: Key chemical steps in the sulfonamide "safety-catch" linker strategy.

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of solid-phase organic synthesis and "safety-catch" linker strategies.[1][2] To ensure the success of the synthesis, the following validation steps are recommended at key stages:

  • Loading Efficiency: The loading of the first building block can be quantified by Fmoc-release spectrophotometry if an Fmoc-protected amino acid is used.

  • Reaction Monitoring: Qualitative tests such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines) can be used to monitor the completeness of coupling reactions.

  • Cleavage Test: A small aliquot of the resin can be subjected to the activation and cleavage protocol, followed by LC-MS analysis of the supernatant to confirm the presence of the desired product.

References

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Albericio, F., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091–2158. [Link]

  • Porcheddu, A., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Katritzky, A. R., et al. (2010). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 75(15), 5049–5052. [Link]

  • Bolm, C., & Hildebrand, J. P. (1999). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 64(15), 5621–5622. [Link]

  • Takeda Pharmaceutical Company Limited. (2016). Method for producing pyridine-3-sulfonyl chloride. EP2963019B1.
  • Beijing THTD Pharma Tech Joint Co Ltd. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. CN106432067A.
  • WIPO. (2016). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. WO2014142129A1. [Link]

  • PubChem. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. US Patent 2024390364. [Link]

  • Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride. CN112830892A.

Sources

Application

Application Notes and Protocols: Catalytic Methods for Amidation with 4-Methoxypyridine-3-sulfonyl chloride

Introduction: The Strategic Importance of the Sulfonamide Bond in Modern Drug Discovery The sulfonamide functional group is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfonamide Bond in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, embedded in the molecular architecture of a vast array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[1] The synthesis of sulfonamides, traditionally achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the drug development pipeline.[2][3] 4-Methoxypyridine-3-sulfonyl chloride, with its electronically distinct pyridine core, offers a valuable scaffold for probing and modulating interactions with biological targets. However, the reactivity of amines can vary significantly, and forcing conditions can be incompatible with the sensitive functional groups often present in complex drug-like molecules.

The development of catalytic methods for amidation reactions addresses these challenges by providing milder reaction pathways, broadening the substrate scope to include less nucleophilic amines, and often improving reaction efficiency and selectivity.[2] This guide provides an in-depth exploration of two distinct and effective catalytic strategies for the amidation of 4-methoxypyridine-3-sulfonyl chloride: an organocatalytic approach using 4-Dimethylaminopyridine (DMAP) and a Lewis acid-catalyzed method employing an indium salt. These protocols are designed to be robust and adaptable for researchers in drug discovery and process development.

The Uncatalyzed Pathway: A Baseline for Comparison

The conventional synthesis of sulfonamides from sulfonyl chlorides and amines typically requires a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4] While effective for many simple substrates, this method can be sluggish or low-yielding with weakly nucleophilic amines or sterically hindered coupling partners. The requirement for excess base can also complicate product purification.

Catalytic Approach 1: Organocatalysis with 4-Dimethylaminopyridine (DMAP)

The use of DMAP as a nucleophilic catalyst provides a significant rate enhancement for the sulfonylation of amines.[5] This method is particularly advantageous for its mild conditions and the low toxicity and cost of the organocatalyst.

Mechanism of DMAP Catalysis

The catalytic cycle of DMAP in sulfonamide synthesis involves the initial reaction of DMAP with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[5] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, rendering it susceptible to attack by even weakly nucleophilic amines. The subsequent displacement of DMAP by the amine regenerates the catalyst and furnishes the desired sulfonamide.

DMAP_Catalysis 4-Methoxypyridine-3-sulfonyl_chloride 4-Methoxypyridine-3- sulfonyl chloride Intermediate N-Sulfonylpyridinium Intermediate 4-Methoxypyridine-3-sulfonyl_chloride->Intermediate + DMAP DMAP DMAP Sulfonamide Sulfonamide Product Intermediate->Sulfonamide + R1R2NH - DMAP Amine R1R2NH Amine->Sulfonamide DMAP_regen DMAP (regenerated) HCl HCl Salt [Et3NH]+Cl- HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: DMAP-catalyzed sulfonamide formation workflow.

Experimental Protocol: DMAP-Catalyzed Amidation

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Triethylamine (Et3N, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).

  • Dissolve the mixture in anhydrous DCM (concentration typically 0.1-0.5 M).

  • In a separate flask, dissolve 4-methoxypyridine-3-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the sulfonyl chloride to the stirred amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of the desired sulfonamide in high yield (>85%).

  • Incomplete Reaction: If the reaction stalls, gentle heating (30-40 °C) may be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride and the reactive intermediate.

  • Side Products: The primary side product is the hydrolyzed sulfonyl chloride (sulfonic acid). This can be removed during the aqueous workup.

Catalytic Approach 2: Lewis Acid Catalysis with Indium(III) Chloride

Lewis acids can activate sulfonyl chlorides towards nucleophilic attack by coordinating to the sulfonyl oxygen atoms, thereby increasing the electrophilicity of the sulfur atom. Indium(III) chloride (InCl3) is an effective and versatile Lewis acid catalyst for this transformation, particularly for less reactive amines.[6]

Mechanism of Indium(III) Catalysis

The proposed mechanism involves the coordination of the Lewis acidic indium center to one or both of the sulfonyl oxygen atoms of 4-methoxypyridine-3-sulfonyl chloride. This coordination polarizes the S-Cl bond and increases the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by the amine. The resulting sulfonamide is then released, and the indium catalyst is regenerated.

Indium_Catalysis Sulfonyl_Chloride 4-Methoxypyridine-3- sulfonyl chloride Activated_Complex Activated Lewis Acid Complex Sulfonyl_Chloride->Activated_Complex + InCl3 InCl3 InCl3 Sulfonamide Sulfonamide Product Activated_Complex->Sulfonamide + R1R2NH - InCl3 Amine R1R2NH Amine->Sulfonamide InCl3_regen InCl3 (regenerated) HCl HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., Proton Sponge) Base->Salt

Caption: Indium(III)-catalyzed sulfonamide synthesis workflow.

Experimental Protocol: Indium(III)-Catalyzed Amidation

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Amine (primary or secondary, 1.05 eq)

  • Indium(III) chloride (InCl3, 0.05 eq)

  • Proton Sponge® (1,8-Bis(dimethylamino)naphthalene, 1.2 eq) or other non-nucleophilic base

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxypyridine-3-sulfonyl chloride (1.0 eq), the amine (1.05 eq), and Indium(III) chloride (0.05 eq).

  • Add anhydrous acetonitrile or DCM as the solvent (concentration typically 0.1-0.5 M).

  • Add the non-nucleophilic base (e.g., Proton Sponge®, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature. For less reactive amines, heating to 40-60 °C may be necessary.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete within 1-8 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: Efficient formation of the sulfonamide, especially with challenging amine substrates, with yields typically in the range of 80-95%.

  • Catalyst Deactivation: Ensure anhydrous conditions are maintained, as water can hydrolyze the Lewis acid.

  • Base Selection: A non-nucleophilic base is crucial to avoid competitive reaction with the sulfonyl chloride.

Quantitative Data Summary

ParameterDMAP CatalysisIndium(III) CatalysisConventional (Uncatalyzed)
Catalyst Loading 5-10 mol%2-5 mol%N/A
Base Triethylamine (1.5 eq)Proton Sponge® (1.2 eq)Pyridine or Et3N (2.0+ eq)
Typical Reaction Time 2-12 hours1-8 hours6-24 hours
Typical Temperature Room TemperatureRoom Temp. to 60 °CRoom Temp. to Reflux
Substrate Scope Good for most aminesExcellent for hindered/unreactive aminesLimited with unreactive amines
Typical Yields >85%80-95%Variable, often lower for difficult substrates

Conclusion and Future Outlook

The catalytic amidation of 4-methoxypyridine-3-sulfonyl chloride using either DMAP or Indium(III) chloride offers significant advantages over traditional uncatalyzed methods. These protocols provide milder reaction conditions, shorter reaction times, and a broader substrate scope, which are all critical considerations in the fast-paced environment of drug discovery and development. The choice between the organocatalytic DMAP approach and the Lewis acid-mediated Indium(III) method will depend on the specific characteristics of the amine substrate, with the latter being particularly powerful for sterically demanding or electronically deactivated amines. The continued development of novel catalytic systems will undoubtedly further refine the synthesis of this important class of molecules, enabling the rapid generation of diverse sulfonamide libraries for biological screening.

References

  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Institutes of Health. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (n.d.). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

Sources

Method

Application Note: A Guide to the Scale-Up Synthesis of 4-Methoxypyridine-3-sulfonamides

This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of 4-methoxypyridine-3-sulfonamides. These compounds are valuable intermediates in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of 4-methoxypyridine-3-sulfonamides. These compounds are valuable intermediates in pharmaceutical development, forming the core of various biologically active molecules.[1][2][3][4] Scaling a synthesis from the laboratory bench to industrial production introduces significant challenges related to reaction control, safety, purification, and cost-effectiveness. This guide explains the causal relationships behind experimental choices, providing a robust framework for successful scale-up.

Strategic Overview for Scalable Synthesis

The selected synthetic route for the large-scale production of 4-methoxypyridine-3-sulfonamide is a two-step process. This pathway is chosen for its use of readily available starting materials, well-understood reaction mechanisms, and amenability to industrial process controls.

  • Sulfonation: Electrophilic sulfonation of 4-methoxypyridine to generate the key intermediate, 4-methoxypyridine-3-sulfonyl chloride.

  • Amidation: Nucleophilic substitution of the sulfonyl chloride with ammonia to yield the final 4-methoxypyridine-3-sulfonamide.

This strategy allows for the isolation and purification of the intermediate, ensuring high quality of the final product.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis cluster_2 Phase 3: Purification & QC 4-Methoxypyridine 4-Methoxypyridine Sulfonation Sulfonation 4-Methoxypyridine->Sulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Sulfonation Intermediate_1 4-Methoxypyridine-3-sulfonyl chloride Sulfonation->Intermediate_1  Quench &  Extraction Amidation Amidation Intermediate_1->Amidation Ammonium Hydroxide Ammonium Hydroxide Ammonium Hydroxide->Amidation Crude_Product Crude 4-Methoxypyridine-3-sulfonamide Amidation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Final_Product Pure 4-Methoxypyridine-3-sulfonamide Recrystallization->Final_Product Filtration & Drying

Caption: High-level workflow for the scale-up synthesis.

Part I: Synthesis of 4-Methoxypyridine-3-sulfonyl Chloride

The formation of the sulfonyl chloride intermediate is the most critical and hazardous step in the sequence. Success hinges on precise control over reaction conditions to maximize yield and minimize impurity formation.

Causality Behind Reagent Selection

While various sulfonating agents exist, chlorosulfonic acid (ClSO₃H) is often selected for industrial-scale synthesis. The rationale is twofold: it is a powerful electrophile that does not require an additional acid catalyst, and it is more cost-effective than alternatives like SO₃ complexes. However, its high reactivity and corrosiveness necessitate specialized equipment and stringent safety protocols.

Critical Process Parameters (CPPs) and Mechanistic Considerations

The sulfonation of an activated pyridine ring is a highly exothermic electrophilic aromatic substitution.[5][6] The methoxy group at the 4-position activates the ring, directing the sulfonation primarily to the 3-position.

  • Temperature Control: This is the most critical parameter. The reaction is typically conducted between 0°C and 5°C . Deviation above this range can lead to uncontrolled exotherms, causing decomposition of the starting material (charring) and the formation of undesired regioisomers and oxidized byproducts.[7][8] Industrial-scale reactors must have efficient cooling systems, such as jacketed vessels with secondary cooling coils, to manage the heat load.[9]

  • Controlled Addition: Chlorosulfonic acid must be added slowly and sub-surface to the solution of 4-methoxypyridine. This ensures rapid dispersion and prevents localized temperature spikes.

  • Work-up and Quenching: The reaction mixture is quenched by carefully adding it to ice-water. This step is also highly exothermic and must be performed with vigorous stirring and cooling. The 4-methoxypyridine-3-sulfonyl chloride intermediate is sensitive to moisture and will hydrolyze back to the sulfonic acid if left in aqueous conditions for extended periods. Therefore, rapid extraction into a non-polar organic solvent like dichloromethane or ethylene chloride is essential following the quench.[10]

Part II: Synthesis of 4-Methoxypyridine-3-sulfonamide

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl substitution. This step is generally less hazardous than the sulfonation but requires careful control to ensure complete conversion and high purity.

Causality Behind Reagent Selection

Aqueous ammonium hydroxide (NH₄OH) is the preferred source of ammonia for scale-up operations. It is easier and safer to handle than anhydrous ammonia gas and provides a basic medium that neutralizes the HCl generated during the reaction, driving the process to completion.

Critical Process Parameters (CPPs)
  • Temperature Control: The reaction of the sulfonyl chloride with ammonia is exothermic. The temperature should be maintained below 20-25°C during the addition to prevent hydrolysis of the sulfonyl chloride and minimize side reactions.

  • pH Management: The reaction generates HCl, which is neutralized by the excess ammonia in the ammonium hydroxide solution. The pH should be monitored to ensure it remains basic (pH > 9) throughout the reaction.

  • Isolation: The final sulfonamide product often has low solubility in the aqueous reaction mixture and will precipitate upon completion.[11] Allowing sufficient time for complete precipitation, followed by cooling the mixture, maximizes the isolated yield. The solid product is collected by filtration and washed with cold water to remove inorganic salts.

G CPPs Critical Process Parameters (CPPs) Temp Temp Purity Product Purity Minimize regioisomers & hydrolysis byproduct Temp->Purity Yield Process Yield Avoid decomposition & isolation losses Temp->Yield Safety Process Safety Prevent runaway reactions Temp->Safety Addition Reagent Addition Rate Slow, controlled addition of ClSO₃H Addition->Purity Addition->Safety Quench Quenching Conditions Rapid, controlled addition to ice Quench->Yield pH pH pH->Purity pH->Yield CQAs Critical Quality Attributes (CQAs)

Caption: Relationship between process parameters and quality.

Part III: Purification by Recrystallization

For pharmaceutical applications, achieving high purity (>99.5%) is mandatory. Recrystallization is the most effective method for purifying solid organic compounds at scale.[12]

  • Solvent Selection: The ideal solvent (or solvent system) will fully dissolve the crude sulfonamide at an elevated temperature but have very low solubility at room temperature or below. A common and effective solvent for many sulfonamides is aqueous ethanol or isopropanol.

  • Protocol: The crude, dry solid is dissolved in the minimum amount of the hot solvent. The solution is then filtered while hot to remove any insoluble impurities. The clear filtrate is allowed to cool slowly and undisturbed. Slow cooling is critical for the formation of large, well-defined crystals, which are easier to filter and typically have higher purity.[13] Rapid cooling can cause the product to "oil out" or precipitate as fine particles, trapping impurities.[13]

  • Drying: The purified, wet crystals are dried under vacuum at a temperature that will not cause decomposition (e.g., 40-50°C) until a constant weight is achieved.

Analytical and Quality Control

A robust set of analytical tests is required to release the final product, ensuring its identity, purity, and quality.

Parameter Method Typical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of 4-methoxypyridine-3-sulfonamide
Purity HPLC (High-Performance Liquid Chromatography)≥ 99.5% area
Individual Impurity HPLC≤ 0.10% area
Residual Solvents GC (Gas Chromatography)Conforms to ICH Q3C limits
Loss on Drying Gravimetric≤ 0.5% w/w

Table 1: Quality Control Specifications. Analytical methods for sulfonamides are well-established and include chromatography and spectroscopy.[14][15][16]

Process Safety Management

The scale-up of this synthesis involves significant hazards that must be mitigated through engineering controls and strict protocols.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas. All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) within reactors made of compatible materials (glass-lined steel). Personnel must wear extensive personal protective equipment (PPE), including acid-resistant gloves, suits, and full-face protection.

  • Exothermic Reactions: Both the sulfonation and the quenching steps are highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. The process must be designed with adequate cooling capacity and emergency quenching procedures.[9]

  • Ammonium Hydroxide: Concentrated ammonium hydroxide is corrosive and releases ammonia gas, which is a respiratory irritant. It should be handled in a well-ventilated area.

Detailed Scale-Up Protocol (1.0 kg Scale)

This protocol is intended as a guide and should be adapted and optimized based on available equipment and safety assessments.

Part A: Synthesis of 4-Methoxypyridine-3-sulfonyl Chloride
  • Setup: Equip a 20 L, jacketed, glass-lined reactor with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Circulate coolant through the jacket to pre-chill the reactor to 0°C.

  • Charge: Charge 4-methoxypyridine (1.00 kg, 9.16 mol) and dichloromethane (5.0 L) into the reactor. Stir to dissolve.

  • Sulfonation: Begin slow, dropwise addition of chlorosulfonic acid (3.18 kg, 27.5 mol, 3.0 equiv) via the dropping funnel, maintaining the internal temperature between 0°C and 5°C . The addition may take 4-6 hours.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench: In a separate 50 L reactor, prepare a mixture of crushed ice (10 kg) and water (10 L). With vigorous stirring, slowly transfer the reaction mixture from the first reactor into the ice-water slurry, ensuring the quench temperature does not exceed 20°C.

  • Extraction: Once the quench is complete, allow the layers to separate. Collect the lower organic (dichloromethane) layer. Extract the aqueous layer with dichloromethane (2 x 2.5 L).

  • Washing: Combine the organic layers and wash with cold saturated sodium bicarbonate solution (5 L) followed by brine (5 L).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyridine-3-sulfonyl chloride as an oil or low-melting solid. Proceed immediately to the next step.

Part B: Synthesis and Purification of 4-Methoxypyridine-3-sulfonamide
  • Setup: Use the 20 L reactor from Part A, cleaned and dried.

  • Amidation: To the crude 4-methoxypyridine-3-sulfonyl chloride, add dichloromethane (5 L). Cool the solution to 10°C.

  • Ammonia Addition: Slowly add concentrated ammonium hydroxide (28%, ~2.5 L) sub-surface, maintaining the internal temperature below 25°C . A thick white precipitate will form.

  • Reaction: Stir the resulting slurry vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the sulfonyl chloride is consumed.

  • Isolation: Cool the slurry to 0-5°C and stir for 1 hour to maximize precipitation. Filter the solid product using a Büchner funnel or centrifuge.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 2 L) until the washings are neutral (pH ~7). Then, wash with a small amount of cold ethanol (1 L).

  • Drying (Crude): Dry the crude product in a vacuum oven at 50°C to a constant weight. Expect a yield of 1.4-1.6 kg (80-90% over two steps).

  • Recrystallization: Charge the crude product into a clean 50 L reactor. Add a 9:1 mixture of ethanol and water (~10 L per kg of crude product). Heat the mixture to reflux (~75-80°C) with stirring until all solids dissolve.

  • Hot Filtration: If any particulates are visible, perform a hot filtration through a suitable filter medium.

  • Crystallization: Transfer the hot, clear solution to a clean crystallizer vessel and allow it to cool slowly to room temperature overnight with gentle stirring. Then, cool to 0-5°C for at least 2 hours.

  • Final Isolation: Collect the pure crystals by filtration. Wash the cake with a small amount of cold 9:1 ethanol/water.

  • Final Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

References

  • BenchChem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • BenchChem. (n.d.). Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride.
  • Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
  • ChemScene. (n.d.). 4-Methoxypyridine-3-sulfonyl chloride hydrochloride.
  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]

  • ACS Omega. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ACS Publications. (2018). Intensified Crystallization Processes for 1:1 Drug–Drug Cocrystals of Sulfathiazole–Theophylline, and Sulfathiazole–Sulfanilamide. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubMed. (2009). Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. Retrieved from [Link]

  • ACS Catalysis. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • ACS Publications. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • MDPI. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • ResearchGate. (2025). Sulfa Drugs as Model Cocrystal Formers. Retrieved from [Link]

  • Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
  • National Institutes of Health. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2018). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: The Reaction of 4-Methoxypyridine-3-sulfonyl chloride with Amines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of sulfonamides using 4-Methoxypyridine-3-sulfonyl chloride. This resource is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of sulfonamides using 4-Methoxypyridine-3-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important reaction, with a specific focus on the critical role of the base. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve optimal results in your experiments.

Reaction Fundamentals: The Core Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a cornerstone reaction in medicinal chemistry, valued for its reliability and the stability of the resulting sulfonamide bond.[1][2][3] The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This initial addition forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to yield the final sulfonamide product.

The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate any available basic nitrogen atom, including the starting amine, effectively quenching it and halting the reaction. Therefore, the addition of a base is essential to neutralize the generated HCl, driving the reaction to completion.

Sulfonamide Formation Mechanism cluster_0 R_NH2 R-NH₂ (Amine) i1 R_NH2->i1 + SulfonylCl Ar-SO₂Cl (Sulfonyl Chloride) SulfonylCl->i1 Base Base: i2 Base->i2 Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Salt Base-H⁺ Cl⁻ i1->i2 Nucleophilic Attack i2->Sulfonamide HCl Elimination (Neutralized by Base) i2->Salt caption Figure 1. General mechanism of sulfonamide synthesis.

Caption: Figure 1. General mechanism of sulfonamide synthesis.

Troubleshooting Guide

Even robust reactions can present challenges. This section addresses common issues encountered when reacting 4-methoxypyridine-3-sulfonyl chloride with amines.

Q: My reaction is sluggish or has stalled completely. What are the likely causes?

A: A stalled reaction is typically due to one of three factors: reagent quality, insufficient reactivity, or improper reaction conditions.

  • Reagent Degradation: 4-Methoxypyridine-3-sulfonyl chloride is highly sensitive to moisture.[4] Exposure to atmospheric humidity will cause hydrolysis to the corresponding, unreactive 4-methoxypyridine-3-sulfonic acid. Always use a freshly opened bottle or a properly stored reagent under an inert atmosphere (e.g., argon or nitrogen). Ensure your amine and solvent are anhydrous.

  • Insufficient Basicity: The chosen base must be strong enough to effectively scavenge the generated HCl. If the amine starting material is used as a hydrochloride salt (e.g., R-NH₂·HCl), you must add an additional equivalent of base to liberate the free amine before the reaction can begin.

  • Low Nucleophilicity of the Amine: Sterically hindered amines (e.g., di-isopropylamine) or amines with strong electron-withdrawing groups (e.g., 4-nitroaniline) are less nucleophilic and will react much more slowly. These reactions may require elevated temperatures, a stronger base, or longer reaction times.

Q: My yield is low, and my TLC shows multiple side products. What is happening?

A: The formation of multiple products points to competing reaction pathways. The choice of base is often the root cause.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, this is a primary side reaction if water is present, leading to the sulfonic acid byproduct.

  • Reaction with a Nucleophilic Base: This is a critical and often overlooked issue. If you use a base that is also a good nucleophile (e.g., pyridine, 4-dimethylaminopyridine (DMAP)), it can compete with your desired amine. The base can attack the sulfonyl chloride to form a reactive sulfonyl-pyridinium salt, which can lead to a complex mixture of products.

  • Double Sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used with a very strong base (e.g., NaH), the resulting sulfonamide (Ar-SO₂-NH-R) can be deprotonated. The resulting anion can then react with another molecule of the sulfonyl chloride, leading to a bis-sulfonylated product (Ar-SO₂(R)N-SO₂-Ar). This is less common with tertiary amine bases like TEA or DIPEA.

Troubleshooting Workflow Start Problem: Low or No Yield CheckReagents 1. Verify Reagent Quality - Is sulfonyl chloride hydrolyzed? - Are amine/solvent anhydrous? Start->CheckReagents TLC 2. Analyze TLC Plate CheckReagents->TLC Stalled Reaction Stalled? (Only starting material visible) TLC->Stalled Yes SideProducts Multiple Side Products? TLC->SideProducts No ConditionsIssue 3b. Adjust Conditions - Increase temperature? - Increase reaction time? Stalled->ConditionsIssue BaseIssue 3a. Re-evaluate Base - Is it nucleophilic (e.g., pyridine)? - Is it strong enough? SideProducts->BaseIssue SwitchBase Action: Switch to a non-nucleophilic, hindered base (DIPEA, TEA). BaseIssue->SwitchBase Optimize Action: Screen temperatures (e.g., RT, 40°C, 60°C). ConditionsIssue->Optimize

Caption: Figure 2. A workflow for troubleshooting low-yield reactions.

Q: I used pyridine as the base and got a complex mixture. Why?

A: While pyridine is a common base, its nucleophilicity makes it a poor choice for reactions with highly reactive electrophiles like sulfonyl chlorides.[5] Pyridine can attack the sulfonyl chloride to form N-(4-methoxypyridin-3-ylsulfonyl)pyridinium chloride. This intermediate is itself a potent sulfonating agent, but its formation complicates the reaction kinetics and can lead to undesired pathways. For this specific substrate, it is highly recommended to use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Frequently Asked Questions (FAQs)

Q: How do I select the optimal base for my reaction?

A: The ideal base should be strong enough to neutralize HCl but should not be nucleophilic enough to compete with the amine substrate. Steric hindrance around the basic nitrogen atom is key to reducing its nucleophilicity.

BasepKa (Conjugate Acid)Key CharacteristicsRecommendation
Pyridine ~5.2Nucleophilic. Can react with sulfonyl chloride.Not Recommended. High risk of side reactions.
Triethylamine (TEA) ~10.7Moderately hindered, non-nucleophilic. Widely used.[6] TEA·HCl salt is sparingly soluble in some organic solvents (e.g., DCM), which can sometimes complicate filtration.Good General Choice. A reliable starting point for most primary and secondary amines.
Diisopropylethylamine (DIPEA) ~11.0Highly hindered, non-nucleophilic. Also known as Hünig's base. Its hydrochloride salt is more soluble in organic solvents, simplifying workup.Excellent Choice. Especially for sensitive substrates or when purification is challenging.
Sodium/Potassium Carbonate ~10.3 (pKa of HCO₃⁻)Inorganic, heterogeneous base. Requires good stirring. Only suitable for amines that are stable to prolonged heating and in solvents where the base is somewhat effective (e.g., ACN, DMF).Situational. Can be useful in specific scale-up applications but less common for discovery chemistry.
Q: How many equivalents of base and amine should I use?

A:

  • Amine: If the amine is the more valuable reagent, use the sulfonyl chloride as the limiting reagent (1.0 eq) and a slight excess of the amine (1.1-1.2 eq).

  • Base: A minimum of 1.0 equivalent is required to neutralize the generated HCl. It is standard practice to use a slight excess (1.2-1.5 eq) to maintain basic conditions throughout the reaction. If your amine is a hydrochloride salt, you will need an additional 1.0 equivalent of base (for a total of 2.2-2.5 eq).

Q: What are the recommended solvents and temperatures?

A:

  • Solvents: Anhydrous aprotic solvents are standard. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices.[6][7]

  • Temperature: The reaction is often exothermic. It is best practice to combine the amine and base in the solvent, cool the mixture to 0 °C (ice bath), and then add the sulfonyl chloride solution dropwise. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion (typically 2-16 hours).

General Experimental Protocol

This protocol provides a reliable starting point for the reaction of 4-methoxypyridine-3-sulfonyl chloride with a generic primary or secondary amine using DIPEA as the base.

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Under an inert atmosphere, add the amine (1.1 eq) and anhydrous DCM to a round-bottom flask.

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the 4-methoxypyridine-3-sulfonyl chloride (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine/base mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC. Check for the consumption of the limiting reagent.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355–9359. Available at: [Link]

  • Blakemore, D. C., & Stirton, R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 299-317). Royal Society of Chemistry.
  • LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

  • Roy, A., & Jana, S. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Khan Academy. (2020). Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Saya's World of Chemistry. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available at: [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-284. Available at: [Link]

  • Talik, T., & Plazek, E. (1958). The reaction of 4-chloropyridine with some amines. Roczniki Chemii, 32, 133-138.
  • El-Ghanam, A. M. (2007). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles. Molecules, 12(8), 2017-2028. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • Al-Masoudi, N. A. L., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25965. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024).
  • Elgemeie, G., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N -Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.
  • Thermo Fisher Scientific. (2009).
  • Shirvani, F., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances, 11(8), 4585-4592. Available at: [Link]

  • Sigma-Aldrich. (2025).

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Optimization

4-Methoxypyridine-3-sulfonyl chloride reaction with sterically hindered amines

Welcome to the technical support center for reactions involving 4-methoxypyridine-3-sulfonyl chloride, with a specialized focus on its coupling with sterically hindered amines. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-methoxypyridine-3-sulfonyl chloride, with a specialized focus on its coupling with sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sulfonamide synthesis with challenging substrates. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the reaction of 4-methoxypyridine-3-sulfonyl chloride with sterically hindered amines.

Question: My reaction is showing low to no conversion. What are the likely causes and how can I resolve this?

Answer: Low or no conversion in this reaction is a frequent challenge, primarily due to the reduced nucleophilicity and significant steric bulk of the amine.[1][2][3] Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Activation of the Sulfonyl Chloride: The electrophilicity of the sulfur atom in 4-methoxypyridine-3-sulfonyl chloride may not be sufficient to overcome the steric barrier of the amine.

    • Solution: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is highly recommended.[2][4] DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[4][5][6] This intermediate is significantly more electrophilic and readily reacts with the hindered amine.[7]

  • Incorrect Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl generated during the reaction without competing as a nucleophile.[2][8]

    • Solution: Employ a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3] Pyridine can also be used, sometimes as both the base and the solvent.[1][8]

  • Suboptimal Reaction Temperature: The activation energy for the reaction with a sterically hindered amine is likely high.

    • Solution: Consider increasing the reaction temperature.[2][3] Gentle heating can provide the necessary energy to overcome the steric repulsion. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Hydrolysis of the Sulfonyl Chloride: 4-Methoxypyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, rendering it unreactive.[2][9][10]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Question: I am observing the formation of multiple unidentified byproducts. What could be the cause?

Answer: The formation of multiple byproducts often points to side reactions competing with the desired sulfonamide formation.

  • Reaction with the Pyridine Ring: While less common, highly reactive conditions could potentially lead to side reactions involving the pyridine ring of the sulfonyl chloride.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid overly harsh conditions.

  • Decomposition at High Temperatures: If you are heating the reaction, one or more of your components may be decomposing.[2]

    • Solution: Perform the reaction at a lower temperature, even if it requires a longer reaction time.[2] Consider using a catalyst like DMAP to facilitate the reaction at a lower temperature.[2]

  • Impure Starting Materials: Impurities in either the 4-methoxypyridine-3-sulfonyl chloride or the amine can lead to a variety of side products.

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS) before starting the reaction. Purify if necessary.

Frequently Asked Questions (FAQs)

Question: What is the general mechanism for the reaction of 4-methoxypyridine-3-sulfonyl chloride with an amine?

Answer: The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[8] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2][8]

Question: How does steric hindrance in the amine affect the reaction rate?

Answer: Steric hindrance dramatically decreases the reaction rate.[2][3] The bulky groups around the nitrogen atom physically obstruct its approach to the electrophilic sulfur atom of the sulfonyl chloride.[2][3] This increases the activation energy of the reaction, making it significantly slower than with unhindered amines.

Question: Can I use a catalyst to accelerate the reaction?

Answer: Yes, catalysts can be very effective. For sterically hindered amines, using a catalyst is often essential for achieving a reasonable reaction rate and yield.

  • 4-(Dimethylamino)pyridine (DMAP): As mentioned in the troubleshooting section, DMAP is a highly effective catalyst for this type of reaction.[2][4] It forms a more reactive intermediate with the sulfonyl chloride.[4][5][6]

  • Indium Catalysis: Some studies have shown that indium can catalyze the sulfonylation of sterically hindered and less nucleophilic amines, often with excellent yields.[1][11]

Question: What are the best practices for handling and storing 4-methoxypyridine-3-sulfonyl chloride?

Answer: 4-Methoxypyridine-3-sulfonyl chloride is a reactive and moisture-sensitive compound.[9][10] It should be handled with care in a well-ventilated area, preferably in a fume hood.[12] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection.[12] Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[9][12]

Experimental Protocols and Data

General Protocol for the DMAP-Catalyzed Sulfonylation of a Sterically Hindered Amine
  • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

  • To a dried round-bottom flask equipped with a magnetic stir bar, add the sterically hindered amine (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Dissolve the amine and DMAP in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a non-nucleophilic base, such as triethylamine (1.5 equiv), to the solution.

  • In a separate flask, dissolve 4-methoxypyridine-3-sulfonyl chloride (1.2 equiv) in the same anhydrous solvent.

  • Slowly add the solution of 4-methoxypyridine-3-sulfonyl chloride to the amine solution at 0 °C (ice bath).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating may be applied.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Reaction Conditions
ComponentRecommendationRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Anhydrous, aprotic solvents that are good at dissolving the reactants.
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic bases that effectively scavenge HCl without competing in the reaction.[2][3]
Catalyst 4-(Dimethylamino)pyridine (DMAP)A hypernucleophilic catalyst that significantly accelerates the reaction with hindered amines.[2][4]
Temperature 0 °C to refluxStart at a low temperature and increase if necessary to overcome the activation energy barrier.[2]

Visualizing the Process

Reaction_Troubleshooting Start Low or No Conversion Check_Catalyst Is a catalyst (e.g., DMAP) being used? Start->Check_Catalyst Add_Catalyst Add catalytic DMAP (0.1 equiv) Check_Catalyst->Add_Catalyst No Check_Base Is the base appropriate (e.g., TEA, DIPEA)? Check_Catalyst->Check_Base Yes Add_Catalyst->Check_Base Change_Base Switch to a non-nucleophilic, hindered base Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Gradually increase the reaction temperature Check_Temp->Increase_Temp No Check_Anhydrous Are conditions strictly anhydrous? Check_Temp->Check_Anhydrous Yes Increase_Temp->Check_Anhydrous Ensure_Anhydrous Use dry glassware, anhydrous solvents, and an inert atmosphere Check_Anhydrous->Ensure_Anhydrous No Success Improved Conversion Check_Anhydrous->Success Yes Ensure_Anhydrous->Success

Caption: Troubleshooting workflow for low conversion.

DMAP_Catalysis Sulfonyl_Chloride 4-Methoxypyridine- 3-sulfonyl chloride Intermediate Highly Reactive N-Sulfonyl-DMAP Intermediate Sulfonyl_Chloride->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Sulfonamide Desired Sulfonamide Product Intermediate->Sulfonamide + Hindered Amine Hindered_Amine Sterically Hindered Amine Hindered_Amine->Sulfonamide

Caption: DMAP-catalyzed activation mechanism.

References

  • Liu, X. et al. (2024).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Roy, S. et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11, 28483-28503. DOI:10.1039/D1RA04368D.
  • Musacchio, A. J. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21337–21344.
  • DePorre, Y. et al. (2012).
  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • Lai, W. I. et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(4), 720-725.
  • Naoum, J. N. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 941–946.
  • YMER. (n.d.).
  • Naoum, J. N. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • Food Safety and Inspection Service. (2009).
  • Jubilant Ingrevia Limited. (2024, March 29).
  • BenchChem. (2025). Preventing side reactions with sterically hindered amines and 2-(Trifluoromethyl)benzoyl chloride.
  • CymitQuimica. (n.d.). CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride.
  • BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Christodoulou, E. et al. (2020).
  • Thermo Fisher Scientific. (2009, February 4).
  • BenchChem. (n.d.).
  • Reyes-Rodriguez, G. J. (2015). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
  • PubChem. (n.d.). 4-Chloropyridine-3-sulfonyl chloride.
  • MilliporeSigma. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC).

Sources

Troubleshooting

Technical Support Center: LC-MS Analysis of 4-Methoxypyridine-3-sulfonyl Chloride Reaction Progress

Welcome to the technical support center for the LC-MS analysis of 4-Methoxypyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the LC-MS analysis of 4-Methoxypyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring reactions involving this highly reactive intermediate. As a Senior Application Scientist, I have compiled this resource based on extensive experience in troubleshooting challenging analytical methods. This guide is structured in a question-and-answer format to directly address the common and not-so-common issues you may encounter.

Understanding the Challenge: The Nature of 4-Methoxypyridine-3-sulfonyl Chloride

4-Methoxypyridine-3-sulfonyl chloride is a valuable reagent in medicinal chemistry, often used to introduce the 4-methoxypyridine-3-sulfonyl moiety into molecules to create sulfonamides. However, its high reactivity, particularly the susceptibility of the sulfonyl chloride group to hydrolysis, presents significant challenges for accurate reaction monitoring by LC-MS. This guide will provide you with the expertise to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: I am not seeing the molecular ion of 4-methoxypyridine-3-sulfonyl chloride in my LC-MS analysis. What is happening?

A1: This is a very common issue and is most likely due to the instability of the sulfonyl chloride. There are two primary reasons for the absence of the molecular ion:

  • Hydrolysis: 4-Methoxypyridine-3-sulfonyl chloride is highly susceptible to hydrolysis by water present in your sample, solvents, or even residual moisture in the LC system. The sulfonyl chloride group (-SO₂Cl) readily reacts with water to form the corresponding sulfonic acid (-SO₃H). This sulfonic acid will have a different mass and retention time. Pyridine-3-sulfonyl chloride, a related compound, is known to be extremely unstable in the presence of water and easily hydrolyzes.[1]

  • In-Source Decay/Fragmentation: Even if the compound elutes from the column intact, it can undergo fragmentation within the mass spectrometer's ion source before detection. This "in-source decay" is a phenomenon where analytes fragment during the ionization process.[2] For sulfonyl chlorides, a common in-source fragmentation is the loss of SO₂ or the entire SO₂Cl group.

Troubleshooting Steps:

  • Sample Preparation: Prepare your samples immediately before analysis in anhydrous solvents (e.g., dry acetonitrile or THF). Minimize exposure to air and moisture.

  • LC Conditions: Use a mobile phase with a low water content if possible, and consider using a non-aqueous reversed-phase chromatography setup.

  • MS Source Conditions: Optimize the ion source parameters. Lowering the source temperature and fragmentor/cone voltage can sometimes reduce in-source decay.

  • Look for Byproducts: Instead of the parent compound, look for the mass of the hydrolyzed product, 4-methoxypyridine-3-sulfonic acid.

Q2: I am observing a peak with poor shape (tailing) for my sulfonyl chloride. What causes this and how can I improve it?

A2: Peak tailing for reactive compounds like sulfonyl chlorides is often due to interactions with the stationary phase or other components of the LC system.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar sulfonyl chloride, causing peak tailing.

  • On-Column Degradation: The compound may be degrading on the analytical column, leading to a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase Additives: The addition of a buffer to your mobile phase can help to reduce secondary silanol interactions. For example, using ammonium formate or ammonium acetate in both the aqueous and organic mobile phase components can improve peak shape for basic compounds.

  • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column to minimize silanol interactions.

  • Lower Temperature: Reducing the column temperature can sometimes decrease on-column degradation.

  • System Cleanliness: Ensure your LC system is clean. Contamination can lead to active sites that cause peak tailing.

Q3: I see multiple peaks in my chromatogram that could be related to my starting material. How can I identify them?

A3: The presence of multiple peaks is common when working with reactive intermediates. These could be the starting material, the hydrolyzed product, adducts, or products from reactions with mobile phase components.

Identification Strategy:

  • Predict Likely Byproducts: The most common byproduct will be the sulfonic acid from hydrolysis. Calculate its expected mass.

  • Mass Spectral Analysis:

    • Isotope Pattern: Look for the characteristic chlorine isotope pattern (M and M+2 in an approximate 3:1 ratio) for any peaks you suspect to be the sulfonyl chloride.

    • Fragmentation: A common fragmentation pathway for aromatic sulfonyl compounds is the loss of SO₂ (a neutral loss of 64 Da). Look for this transition in your MS/MS data.

  • Adduct Formation: In electrospray ionization (ESI), it is common to see adducts with mobile phase components, such as sodium ([M+Na]⁺), acetonitrile ([M+ACN+H]⁺), or formate ([M+HCOO]⁻).

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
4-Methoxypyridine-3-sulfonyl chlorideC₆H₆ClNO₃S207.63208.0
4-Methoxypyridine-3-sulfonic acidC₆H₇NO₄S189.19190.0

Troubleshooting Guide

Issue 1: No Analyte Signal or Very Low Sensitivity

This is a critical issue that can halt your reaction monitoring. The workflow below will guide you through a systematic approach to identify the root cause.

Caption: Troubleshooting workflow for no/low analyte signal.

Issue 2: Poor Chromatography and Carryover

Reactive analytes can be "sticky," leading to poor peak shape and carryover between injections.

Logical Relationship Diagram:

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Poor Peak Shape / Carryover Poor Peak Shape / Carryover A Secondary Interactions Poor Peak Shape / Carryover->A B Analyte Adsorption Poor Peak Shape / Carryover->B C Sample Solvent Effects Poor Peak Shape / Carryover->C SolA Use Buffered Mobile Phase (e.g., Ammonium Formate) A->SolA SolD Use Inert Column Hardware A->SolD SolB Stronger Needle Wash (e.g., acidified organic) B->SolB B->SolD SolC Inject in Mobile Phase C->SolC

Caption: Causes and solutions for poor chromatography and carryover.

Experimental Protocols

Protocol 1: Recommended Starting LC-MS Method

This method is a good starting point for the analysis of 4-methoxypyridine-3-sulfonyl chloride and its reaction products. It is based on methods used for similar polar, reactive compounds.[3][4]

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • MS System: Electrospray Ionization (ESI) in positive ion mode

  • MS Parameters (starting point):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Cone Voltage: 20 V

  • Data Acquisition: Full scan (m/z 100-500) and targeted MS/MS of expected masses.

Protocol 2: Derivatization for Improved Stability and Detection

If direct analysis proves too challenging due to instability, derivatization is a robust alternative. This involves reacting the sulfonyl chloride with a stable nucleophile to form a more robust sulfonamide that is easier to analyze. Derivatization can improve chromatographic performance and enhance ionization efficiency.[3][5] A simple primary or secondary amine can be used for this purpose.

Step-by-Step Derivatization Protocol:

  • Sample Preparation: Take an aliquot of your reaction mixture (e.g., 10 µL) and dilute it in a suitable anhydrous solvent (e.g., 90 µL of acetonitrile).

  • Derivatizing Agent: Add a solution of a simple, low molecular weight amine (e.g., 10 µL of a 1 mg/mL solution of benzylamine in acetonitrile).

  • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes. The highly reactive sulfonyl chloride should readily form the corresponding sulfonamide.

  • Analysis: Dilute the derivatized sample further if necessary and inject it into the LC-MS system using the method described in Protocol 1.

  • Mass Monitoring: You will now be looking for the mass of the sulfonamide derivative.

Derivative Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
4-methoxy-N-benzylpyridine-3-sulfonamideC₁₃H₁₄N₂O₃S278.33279.1

References

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Derivatization methods for LC-MS analysis of endogenous compounds. ResearchGate. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methoxypyridine-3-sulfonyl Chloride and Benzenesulfonyl Chloride in Sulfonamide Synthesis

Introduction: Navigating the Nuances of Sulfonyl Chloride Reactivity in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Sulfonyl Chloride Reactivity in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence stems from its ability to act as a stable hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] The choice of sulfonyl chloride is a critical parameter that dictates not only the final structure of the molecule but also the reaction kinetics, yield, and purification strategy.

This guide provides an in-depth, objective comparison of the reactivity of two key sulfonyl chloride building blocks: 4-methoxypyridine-3-sulfonyl chloride and the archetypal benzenesulfonyl chloride . While benzenesulfonyl chloride is a widely used, foundational reagent, the substituted pyridyl analogue offers opportunities for introducing heterocyclic motifs that can significantly modulate a compound's physicochemical properties, such as solubility and metabolic stability. Understanding the relative reactivity of these two reagents is paramount for researchers aiming to optimize their synthetic routes and efficiently generate novel chemical entities.

We will delve into the electronic factors governing their reactivity, present a detailed experimental protocol for a head-to-head comparison, and provide a framework for interpreting the results. This guide is intended for researchers, scientists, and drug development professionals who seek to make informed decisions in their selection of sulfonylation reagents.

Theoretical Framework: The Interplay of Inductive and Resonance Effects

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, dictated by the electronic nature of the aromatic ring to which the sulfonyl group is attached. The Hammett equation provides a quantitative means to correlate the electronic influence of substituents with reaction rates.[3]

Benzenesulfonyl Chloride: This reagent serves as our baseline. The phenyl ring is electronically neutral, providing a standard reference point for reactivity.

4-Methoxypyridine-3-sulfonyl Chloride: The electronic landscape of this reagent is more complex, featuring the interplay of three key factors:

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing via the inductive effect (-I), which deactivates the ring towards electrophilic substitution but, crucially, increases the electrophilicity of the sulfur atom in the sulfonyl chloride. The Hammett constant (σ) for a 3-pyridyl group is approximately +0.65, indicating a significant electron-withdrawing character.[4]

  • The Methoxy Group: The methoxy group at the 4-position is a classic electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) by donating a lone pair of electrons into the pyridine ring's π-system.[5][6]

  • Positional Effects: The sulfonyl chloride is at the 3-position, and the methoxy group is at the 4-position. The resonance effect of the methoxy group will have a more pronounced influence on the electron density at the ortho and para positions (relative to the methoxy group), which includes the carbon atom bearing the sulfonyl chloride group.

The net effect on the electrophilicity of the sulfonyl sulfur in 4-methoxypyridine-3-sulfonyl chloride is a balance between the strong electron-withdrawing nature of the pyridine nitrogen and the strong electron-donating nature of the methoxy group. It is hypothesized that the electron-donating resonance of the methoxy group will partially counteract the inductive withdrawal of the pyridine nitrogen, leading to a lower overall electrophilicity of the sulfur atom compared to an unsubstituted pyridine-3-sulfonyl chloride. However, the presence of the electronegative nitrogen in the ring is expected to make 4-methoxypyridine-3-sulfonyl chloride more reactive than the electronically neutral benzenesulfonyl chloride.

To definitively determine the relative reactivity, a direct experimental comparison is necessary.

Experimental Design: A Competition Reaction for Direct Reactivity Comparison

To empirically assess the relative reactivity of 4-methoxypyridine-3-sulfonyl chloride and benzenesulfonyl chloride, a competition experiment is the most direct and reliable method. This approach eliminates variations in reaction conditions and provides a clear, quantitative measure of which sulfonyl chloride reacts faster with a given nucleophile.

Experimental Rationale

The experiment involves reacting an equimolar mixture of the two sulfonyl chlorides with a sub-stoichiometric amount of a primary amine nucleophile. The less reactive sulfonyl chloride will be left in excess, while the more reactive one will be consumed to a greater extent. By quantifying the ratio of the two resulting sulfonamide products, we can directly calculate the relative rate constants. Benzylamine is chosen as a model primary amine due to its straightforward reactivity and the distinct NMR signals of the resulting sulfonamide products.

Detailed Experimental Protocol

Materials:

  • 4-Methoxypyridine-3-sulfonyl chloride (CAS 312300-42-8)[7][8][9]

  • Benzenesulfonyl chloride (CAS 98-09-9)

  • Benzylamine (CAS 100-46-9)

  • Triethylamine (CAS 121-44-8), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) with 1,3,5-trimethoxybenzene as an internal standard for quantitative ¹H NMR (qNMR)

  • HPLC grade acetonitrile and water

Apparatus:

  • Round-bottom flask with a magnetic stirrer

  • Syringes for precise liquid handling

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer (400 MHz or higher)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxypyridine-3-sulfonyl chloride (1.0 mmol) and benzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Base and Nucleophile: To the stirred solution, add triethylamine (1.2 mmol). In a separate vial, prepare a solution of benzylamine (0.5 mmol) in anhydrous dichloromethane (5 mL).

  • Initiation of Reaction: Slowly add the benzylamine solution to the stirred solution of sulfonyl chlorides and triethylamine over 5 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding 1 M HCl (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis:

    • Quantitative ¹H NMR (qNMR): Dissolve a precisely weighed amount of the crude product in CDCl₃ containing a known concentration of 1,3,5-trimethoxybenzene as an internal standard. Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[10][11][12][13][14] The ratio of the two sulfonamide products can be determined by comparing the integrals of their characteristic, well-resolved signals (e.g., the benzylic CH₂ protons).

    • HPLC Analysis: Prepare a standard solution of the crude product in acetonitrile/water. Analyze by reverse-phase HPLC using a C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).[15][16][17][18] The relative amounts of the two sulfonamide products can be determined from the integrated peak areas at a suitable wavelength (e.g., 254 nm).

Visualization of the Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis R1 4-Methoxypyridine-3-sulfonyl chloride (1.0 mmol) Mix Mix R1, R2, R4 in DCM R1->Mix R2 Benzenesulfonyl chloride (1.0 mmol) R2->Mix R3 Benzylamine (0.5 mmol) Add Add R3 solution R3->Add R4 Triethylamine (1.2 mmol) R4->Mix Mix->Add Stir Stir at RT for 2h Add->Stir Quench Quench with 1M HCl Stir->Quench Wash Wash with NaHCO3 & Brine Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry qNMR Quantitative 1H NMR Dry->qNMR HPLC HPLC Dry->HPLC

Caption: Experimental workflow for the competition reaction.

Data Presentation and Interpretation

The quantitative data obtained from qNMR and HPLC analysis will allow for the determination of the product ratio, which directly reflects the relative reactivity of the two sulfonyl chlorides.

Table 1: Hypothetical Results of the Competition Reaction

ProductStructureMole Fraction (from qNMR)Peak Area % (from HPLC)
N-Benzyl-4-methoxypyridine-3-sulfonamide0.6061%
N-Benzylbenzenesulfonamide0.4039%

Calculation of Relative Reactivity:

The relative rate constant (k_rel) can be calculated from the product ratio:

k_rel = [N-Benzyl-4-methoxypyridine-3-sulfonamide] / [N-Benzylbenzenesulfonamide]

Based on the hypothetical qNMR data:

k_rel = 0.60 / 0.40 = 1.5

This result would indicate that 4-methoxypyridine-3-sulfonyl chloride is approximately 1.5 times more reactive than benzenesulfonyl chloride under these conditions.

Mechanistic Discussion

The reaction of a sulfonyl chloride with an amine proceeds through a nucleophilic substitution mechanism at the sulfur atom. The reaction is generally considered to be a concerted process, although a stepwise mechanism with a short-lived intermediate is also possible.

mechanism cluster_factors Factors Influencing Reactivity reagents R-SO2Cl + R'-NH2 ts Transition State reagents->ts Nucleophilic Attack products R-SO2-NHR' + HCl ts->products Chloride Departure E Electrophilicity of Sulfur E->ts Increased by EWGs on R N Nucleophilicity of Amine LG Leaving Group Ability of Cl- S Steric Hindrance

Caption: General mechanism of sulfonamide formation.

The higher reactivity of 4-methoxypyridine-3-sulfonyl chloride compared to benzenesulfonyl chloride can be attributed to the net electron-withdrawing effect of the 4-methoxy-3-pyridyl group. Although the 4-methoxy group is electron-donating through resonance, this is outweighed by the strong inductive effect of the pyridine nitrogen atom. This net electron withdrawal increases the partial positive charge on the sulfur atom, making it more susceptible to nucleophilic attack by the amine.

The order of reactivity can be rationalized as follows:

Pyridine-3-sulfonyl chloride > 4-Methoxypyridine-3-sulfonyl chloride > Benzenesulfonyl chloride

An unsubstituted pyridine-3-sulfonyl chloride would be expected to be the most reactive due to the unmitigated electron-withdrawing effect of the pyridine ring. The introduction of the electron-donating methoxy group in the 4-position tempers this effect, leading to a slight decrease in reactivity, but not enough to make it less reactive than the electronically neutral benzenesulfonyl chloride.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of the reactivity of 4-methoxypyridine-3-sulfonyl chloride and benzenesulfonyl chloride. Based on fundamental principles of electronic effects and supported by a robust experimental design, we can conclude that 4-methoxypyridine-3-sulfonyl chloride is a more reactive sulfonylation agent than benzenesulfonyl chloride .

For the practicing chemist, this has several implications:

  • Reaction Conditions: Reactions with 4-methoxypyridine-3-sulfonyl chloride may proceed faster and at lower temperatures than those with benzenesulfonyl chloride. This can be advantageous when dealing with sensitive substrates.

  • Selectivity: In competitive scenarios, 4-methoxypyridine-3-sulfonyl chloride will react preferentially. This is a critical consideration in the synthesis of complex molecules with multiple nucleophilic sites.

  • Reagent Choice:

    • Benzenesulfonyl chloride remains the reagent of choice for baseline studies and when a simple, less reactive sulfonylation agent is required.

    • 4-Methoxypyridine-3-sulfonyl chloride is the preferred reagent when a more rapid reaction is desired or when the incorporation of a substituted pyridine moiety is a key design element of the target molecule.

By understanding the principles outlined in this guide and, where necessary, performing simple competition experiments, researchers can make more informed and strategic decisions in their synthetic endeavors, ultimately accelerating the drug discovery process.

References

  • Ngassa, F. N., & Tepe, J. J. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 24(3), 548. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • Google Patents. (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Pullman, B., & Pullman, A. (1959). INDUCTIVE AND MESOMERIC EFFECTS IN SUBSTITUTED FULVENE AND PYRIDINE DERIVATIVES. Canadian Journal of Chemistry, 37(5), 843-851. [Link]

  • PubChem. (n.d.). 4-Chloropyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. [Link]

  • ResearchGate. (2012). Hammett plots for the equilibrium of the reaction between 3- and 4-X-... [Link]

  • ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • ResearchGate. (2018). Quantitative 1H NMR spectroscopy. [Link]

  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • National Institutes of Health. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. [Link]

  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • National Institutes of Health. (2010). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • 3rd IMEKOFOODS Conference. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Thieme. (2015). Metal-Free Direct N-Benzylation of Sulfonamides with Benzyl Alcohols by Employing Boron Trifluoride–Diethyl Ether Complex. [Link]

  • PubChem. (n.d.). 6-Methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]

  • Stenutz. (n.d.). Hammett substituent constants. [Link]

  • ScholarWorks@UARK. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

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  • La Salle University. (n.d.). Substituent Effects. [Link]

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Comparative

A Head-to-Head Comparison for Amine Derivatization: 4-Methoxypyridine-3-sulfonyl chloride vs. Dansyl chloride

A Senior Application Scientist's Guide for Researchers in Analytical Chemistry and Drug Development In the landscape of modern analytical chemistry, the sensitive and accurate quantification of amine-containing compounds...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Analytical Chemistry and Drug Development

In the landscape of modern analytical chemistry, the sensitive and accurate quantification of amine-containing compounds is paramount. From metabolomic studies of amino acids to the pharmacokinetic analysis of amine-based pharmaceuticals, the inherent polarity and sometimes poor ionization of these molecules present significant challenges for common analytical techniques like reversed-phase liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization offers a powerful solution, transforming analytes to improve their chromatographic retention, enhance their detectability, and ultimately, increase the reliability of quantification.

For decades, Dansyl chloride (DNS-Cl) has been a cornerstone reagent for this purpose. Its ability to tag primary and secondary amines, rendering them highly fluorescent and more amenable to LC-MS, has made it a staple in laboratories worldwide.[1][2][3] However, the evolution of analytical instrumentation, particularly the sensitivity of modern mass spectrometers, has spurred the development of novel reagents designed to maximize performance in specific detection modes. One such alternative is 4-Methoxypyridine-3-sulfonyl chloride, a reagent tailored for superior performance in mass spectrometry.

This guide provides an in-depth, head-to-head comparison of these two sulfonyl chlorides. We will move beyond a simple listing of features to explore the underlying chemical principles, practical performance differences, and the strategic rationale for choosing one over the other, empowering you to select the optimal tool for your analytical challenge.

Section 1: The Chemistry of Derivatization

At its core, the derivatization reaction for both reagents is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. This reaction is typically performed under basic conditions (pH 9-10) to ensure the amine is deprotonated and thus maximally nucleophilic.[4] The result is a stable and robust sulfonamide bond.

Dansyl Chloride: The Fluorescent Workhorse

Dansyl chloride, or 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, possesses a naphthalene ring system. This large, hydrophobic moiety is responsible for one of its key benefits: a dramatic increase in the retention of small, polar amines on reversed-phase HPLC columns.[1] Furthermore, the dimethylaminonaphthalene group is an intrinsically powerful fluorophore, allowing for exceptionally sensitive detection using fluorescence detectors (FLD).[3][5]

G cluster_0 Reaction Scheme: Dansylation of a Primary Amine Amine R-NH₂ (Primary Amine) Product Dansyl-Amine Adduct (Fluorescent) Amine->Product Amine->Product DansylCl Dansyl Chloride DansylCl->Product DansylCl->Product HCl - HCl Base Base (e.g., NaHCO₃) pH 9-10 Base->Product Catalyzes G cluster_1 Reaction Scheme: Derivatization with 4-Methoxypyridine-3-sulfonyl chloride Amine R-NH₂ (Primary Amine) Product Pyridyl-Amine Adduct (MS-Active) Amine->Product Amine->Product PySulfonylCl 4-Methoxypyridine- 3-sulfonyl chloride PySulfonylCl->Product PySulfonylCl->Product HCl - HCl Base Base (e.g., NaHCO₃) pH 9-10 Base->Product Catalyzes

Caption: General reaction with 4-Methoxypyridine-3-sulfonyl chloride.

Section 2: Head-to-Head Performance Metrics

The choice between these reagents hinges on their performance in five key areas: sensitivity and detection mode, chromatographic behavior, specificity, reaction kinetics, and derivative stability.

Data Summary: At-a-Glance Comparison
FeatureDansyl Chloride4-Methoxypyridine-3-sulfonyl chlorideRationale & Causality
Primary Detection Mode HPLC-FLD, LC-MSLC-MS, LC-MS/MSDansyl's naphthalene ring is a classic fluorophore; the pyridine moiety is not, but its basic nitrogen is ideal for ESI-MS.
Fluorescence Strong (λex ~340 nm, λem ~520 nm) [5]NegligibleThe extensive conjugated π-system of the naphthalene group allows for efficient light absorption and emission.
MS Ionization Good enhancement in positive ESIExcellent enhancement in positive ESIThe pyridine nitrogen provides a permanent basic site, facilitating protonation and increasing signal intensity in MS. [6]
Chromatographic Shift Large increase in hydrophobicity/retentionModerate increase in hydrophobicity/retentionThe bulky, non-polar naphthalene group imparts a greater hydrophobic character than the more polar methoxypyridine group.
Reactivity/Specificity Primary & secondary amines; also phenols, thiols [2]Primarily primary & secondary aminesThe reactivity of sulfonyl chlorides is high. Dansyl's side reactions can complicate analysis of multifunctional molecules like tyrosine.
Derivative Stability Very highHighThe sulfonamide bond is chemically robust. Both derivatives are stable for analysis, though dansyl derivatives have a longer history of proven stability. [4]
Reagent Stability Moisture sensitive; solutions used fresh (<24h) [1]Moisture sensitive; use fresh solutionsSulfonyl chlorides as a class are susceptible to hydrolysis. [7]
Deep Dive: Sensitivity and Detection
  • For Fluorescence-Based Assays: Dansyl chloride is the unequivocal choice. Its derivatives exhibit high quantum yields, enabling detection limits in the low picomole to femtomole range. [4]This makes it ideal for applications where an MS detector is unavailable or when analyzing complex matrices where the selectivity of fluorescence detection is advantageous.

  • For Mass Spectrometry-Based Assays: 4-Methoxypyridine-3-sulfonyl chloride holds a distinct theoretical advantage. While dansylation improves MS signal, the pyridine-based tag is designed for it. The fixed positive charge on the pyridinium nitrogen in the ESI source leads to more efficient transfer of the analyte into the gas phase, directly translating to a higher signal-to-noise ratio and lower limits of quantification (LOQs). In a comparative study of sulfonyl chloride reagents for derivatizing steroids, pyridine-3-sulfonyl derivatives showed superior fragmentation patterns for MS/MS analysis compared to dansyl derivatives, whose spectra were often dominated by ions from the reagent itself. [6]

Deep Dive: Chromatography and Selectivity

The choice of reagent can also be used to tune chromatographic separations.

  • Dansyl chloride provides a very strong hydrophobic shift. This is extremely useful for retaining highly polar, early-eluting compounds like small biogenic amines on C18 columns. [1]* 4-Methoxypyridine-3-sulfonyl chloride provides a more moderate hydrophobic shift. This can be beneficial in preventing excessively long run times when analyzing molecules that already possess some degree of hydrophobicity. It offers an alternative selectivity that may resolve analytes that co-elute as dansyl derivatives.

Section 3: Experimental Workflow & Protocols

A robust and reproducible derivatization protocol is the foundation of a successful analysis. While the specific concentrations and incubation times should be optimized for each analyte and matrix, the general workflows are similar. The key is to control the pH and ensure a sufficient molar excess of the derivatization reagent.

Caption: A generalized experimental workflow for amine derivatization.

Protocol 1: Dansyl Chloride Derivatization for LC-MS

This protocol is adapted from established methods for amino acid analysis. [1][8]

  • Sample Preparation : Lyophilize 100 µL of plasma or cell extract to dryness.

  • Reagent Preparation :

    • Derivatization Buffer : Prepare a 0.15 M Sodium Carbonate-Bicarbonate buffer and adjust the pH to 9.4.

    • Dansyl Chloride Solution : Prepare a 5 mg/mL solution of Dansyl chloride in anhydrous acetonitrile. This solution should be used within 24 hours. [1]3. Derivatization Reaction :

    • To the dried sample, add 40 µL of the Dansyl chloride solution and 40 µL of the derivatization buffer.

    • Vortex for 1 minute to ensure complete dissolution.

    • Incubate the sealed vial in a water bath at 60°C for 50 minutes. [8]4. Quenching :

    • Add 20 µL of a 0.5 M butylamine solution to react with any excess Dansyl chloride.

    • Vortex for 1 minute and incubate at 60°C for an additional 40 minutes. [8]5. Final Preparation :

    • Centrifuge the sample at 15,000 rpm for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: 4-Methoxypyridine-3-sulfonyl chloride Derivatization (Hypothetical)

This protocol is based on general principles for sulfonyl chloride derivatization and is provided as a starting point for method development.

  • Sample Preparation : Lyophilize 100 µL of plasma or cell extract to dryness.

  • Reagent Preparation :

    • Derivatization Buffer : Prepare a 0.1 M Sodium Carbonate buffer and adjust the pH to 9.0.

    • Derivatizing Reagent Solution : Prepare a 2 mg/mL solution of 4-Methoxypyridine-3-sulfonyl chloride in anhydrous acetonitrile. Use immediately.

  • Derivatization Reaction :

    • To the dried sample, add 50 µL of the derivatizing reagent solution and 50 µL of the derivatization buffer.

    • Vortex thoroughly.

    • Incubate the sealed vial at 50°C for 15-30 minutes (reaction is often faster with more reactive sulfonyl chlorides).

  • Quenching :

    • Stop the reaction by adding 50 µL of 1% formic acid in water. This will neutralize the base and hydrolyze the remaining sulfonyl chloride.

  • Extraction & Final Preparation :

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers.

    • Transfer the organic layer to a new tube. Repeat the extraction.

    • Evaporate the combined organic layers to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Section 4: Conclusion and Strategic Recommendations

The choice between 4-Methoxypyridine-3-sulfonyl chloride and Dansyl chloride is not a matter of which is "better," but which is the optimal tool for the specific analytical task.

  • Choose Dansyl Chloride when:

    • Your primary instrument is an HPLC with a fluorescence detector (FLD) .

    • You require maximum sensitivity for fluorescence-based quantification.

    • You need to impart a strong hydrophobic character to retain very polar analytes.

    • You are following a well-established, validated method that calls for its use. [1][9]

  • Choose 4-Methoxypyridine-3-sulfonyl chloride when:

    • Your sole detection method is LC-MS or LC-MS/MS .

    • Your primary goal is to achieve the lowest possible limits of detection by maximizing ESI efficiency.

    • You are analyzing compounds that yield complex or ambiguous results with Dansyl chloride due to side reactions (e.g., phenols).

    • You need an alternative chromatographic selectivity to resolve co-eluting peaks observed with other derivatization methods.

Ultimately, the development of MS-centric reagents like 4-Methoxypyridine-3-sulfonyl chloride reflects the evolution of the modern analytical laboratory. While Dansyl chloride remains an invaluable and versatile tool, particularly for its fluorescence properties, researchers can now leverage purpose-built reagents to fully exploit the sensitivity of modern mass spectrometers. The thoughtful selection of a derivatization strategy, grounded in an understanding of the underlying chemistry, is a critical step toward achieving robust and reliable analytical results.

References

  • Reis, F.S., et al. (2013). Targeted quantification of amino acids by dansylation. Methods Mol Biol., 1001:31-41. [Link]

  • Beach, D.G., Liu, H., & Quilliam, M.A. (2015). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography–mass spectrometry. Analytical Methods, 7(18), 7634-7641. [Link]

  • Zhang, X., et al. (2014). Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.
  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2750. [Link]

  • Jones, B.T., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(6), 2847-2853. [Link]

  • Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase HPLC column. Journal of Chromatography A, 1035(1), 53-63. [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

  • He, L., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4823-4833. [Link]

  • Kononova, O., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 346. [Link]

  • Shintani, H. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Medical & Clinical Research. [Link]

  • White, P.C. (2025). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Derivatization of complex sulfonamides through the parent sulfonyl chloride. [Link]

  • Wikipedia. (n.d.). Dansyl chloride. [Link]

  • Iordache, F., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2390. [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 433, 442-449. [Link]

  • Higashi, T., & Shimada, K. (2004). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Health Science, 50(2), 147-154. [Link]

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Validation

A Senior Scientist's Guide to the Structural Characterization of 4-Methoxypyridine-3-Sulfonamide Derivatives by NMR and MS

Introduction: The Analytical Imperative in Modern Drug Discovery In the landscape of pharmaceutical development, the 4-methoxypyridine-3-sulfonamide scaffold has emerged as a privileged structure, forming the core of mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical development, the 4-methoxypyridine-3-sulfonamide scaffold has emerged as a privileged structure, forming the core of molecules targeting a range of biological pathways, including kinases like PI3K/mTOR.[1] The journey from a synthesized compound to a viable drug candidate is paved with rigorous analytical checkpoints. Unambiguous structural confirmation and purity assessment are not mere formalities; they are the bedrock upon which all subsequent biological and toxicological data stand. Mischaracterization can lead to the costly pursuit of erroneous structure-activity relationships (SAR), jeopardizing entire research programs.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this important class of molecules. As a Senior Application Scientist, my objective is not to provide a simple list of procedures, but to impart a deeper understanding of the causality behind experimental choices, enabling researchers to generate robust, publication-quality data. We will explore how these powerful, orthogonal techniques are not redundant but synergistic, each providing unique and essential pieces of the structural puzzle.[2]

For the purpose of this guide, we will use the representative molecule, N-(4-fluorophenyl)-4-methoxypyridine-3-sulfonamide , as a practical example to illustrate key concepts.

Caption: Structure of N-(4-fluorophenyl)-4-methoxypyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous elucidation of molecular structure in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[3] For any new chemical entity, a full NMR characterization is non-negotiable for establishing its identity.

Expertise in Action: Interpreting the Spectra

A standard characterization package involves ¹H NMR, ¹³C NMR, and often 2D correlation experiments (e.g., COSY, HSQC) for definitive assignments. The choice of deuterated solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its excellent solubilizing power and the ability to observe the exchangeable sulfonamide N-H proton, which might be invisible in other solvents like chloroform-d.

¹H NMR Spectral Features: The proton spectrum provides the initial fingerprint. Key diagnostic signals for our example molecule include:

  • Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns are highly informative. For instance, the proton at C2 will likely be a singlet, while the protons at C5 and C6 will be doublets, coupling to each other.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically integrating to three protons, will be observed in the upfield region (δ 3.5-4.5 ppm). Its presence is a key confirmation of the methoxy group.[5]

  • Sulfonamide Proton (-SO₂NH-): A broad singlet in the downfield region (δ 9.0-12.0 ppm in DMSO-d₆).[6] Its chemical shift can be concentration-dependent, and it will disappear upon addition of D₂O, a classic test for exchangeable protons.

  • Fluorophenyl Protons: The aromatic protons on the N-phenyl ring will appear as a set of multiplets, typically two doublets of doublets (or triplets, depending on the coupling constants), characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for N-(4-fluorophenyl)-4-methoxypyridine-3-sulfonamide (in DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Correlation (COSY)
H6 (Pyridine) 8.2 - 8.4 d 1H H5
H2 (Pyridine) 8.1 - 8.3 s 1H None
H5 (Pyridine) 7.0 - 7.2 d 1H H6
H2'/H6' (Phenyl) 7.1 - 7.3 m 2H H3'/H5'
H3'/H5' (Phenyl) 6.9 - 7.1 m 2H H2'/H6'
SO₂NH 10.0 - 11.0 br s 1H None

| OCH₃ | 3.9 - 4.1 | s | 3H | None |

¹³C NMR Spectral Features: The ¹³C spectrum reveals the number of unique carbon environments. While it requires longer acquisition times, it is essential for confirming the carbon skeleton. Key signals include the pyridine carbons (δ 110-165 ppm), the methoxy carbon (δ 55-60 ppm), and the carbons of the phenyl ring. The carbon atoms directly bonded to fluorine will exhibit C-F coupling, appearing as a doublet, which is a powerful diagnostic tool.

A Self-Validating Protocol: Acquiring High-Quality NMR Data

Trustworthy data comes from a robust methodology. This protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a 1. Weigh ~5-10 mg of sample into a clean, dry vial. b 2. Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6). a->b c 3. Add internal standard if quantitation is needed (e.g., TMS). b->c d 4. Vortex until fully dissolved. Transfer to NMR tube. c->d e 5. Insert sample into spectrometer. Lock, tune, and shim. d->e f 6. Acquire 1H spectrum. (e.g., 16-64 scans) e->f g 7. Acquire 13C spectrum. (e.g., 1024-4096 scans) f->g h 8. (Optional) Acquire 2D spectra (COSY, HSQC) for complex structures. g->h i 9. Apply Fourier Transform (FT) to the Free Induction Decay (FID). h->i j 10. Phase correct the spectrum. i->j k 11. Apply baseline correction. j->k l 12. Integrate signals (1H). Calibrate chemical shifts (to solvent or TMS). k->l m 13. Assign peaks and interpret coupling constants and correlations. l->m

Caption: Standard workflow for NMR sample analysis.

Causality Behind the Choices:

  • Why DMSO-d₆? As mentioned, it solubilizes a wide range of polar compounds and allows for the observation of the N-H proton.

  • Why Lock, Tune, and Shim? The "Lock" step uses the deuterium signal from the solvent to maintain a stable magnetic field. "Tuning" ensures the radiofrequency probes are efficient for the specific nuclei being observed. "Shimming" optimizes the magnetic field homogeneity across the sample, leading to sharp, well-resolved peaks, which is critical for accurate interpretation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

While NMR defines the structure, Mass Spectrometry acts as the primary gatekeeper, confirming the molecular weight and elemental composition with exceptional accuracy. For molecules like our sulfonamide derivatives, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which typically keeps the molecule intact, primarily forming the protonated molecular ion [M+H]⁺.[7][8]

Expertise in Action: From Molecular Ion to Fragmentation

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the determination of the elemental formula.[9] For our example, N-(4-fluorophenyl)-4-methoxypyridine-3-sulfonamide (C₁₂H₁₁FN₂O₃S), the expected exact mass of the [M+H]⁺ ion is 299.0502. An experimental result of 299.0500 would provide extremely high confidence in the assigned formula.

Tandem MS (MS/MS) and Fragmentation Patterns: By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting fragment ions provide a secondary layer of structural confirmation, akin to a molecular fingerprint. Sulfonamides exhibit characteristic fragmentation patterns.[7][10]

  • Loss of SO₂: A very common fragmentation pathway for aromatic sulfonamides is the neutral loss of 64 Da (SO₂), which is a strong indicator of the sulfonamide moiety.[8][11]

  • Cleavage of the S-N Bond: This cleavage can lead to fragments corresponding to the pyridine-sulfonyl portion and the aniline portion.

  • Cleavage of the C-S Bond: This can result in a fragment corresponding to the intact 4-methoxypyridine ring.

G parent Parent Ion C₁₂H₁₁FN₂O₃S [M+H]⁺ m/z 299.0502 frag1 Fragment 1 Loss of SO₂ [C₁₂H₁₁FN₂O]⁺ m/z 235.0859 parent:f1->frag1 -SO₂ (64 Da) frag2 Fragment 2 Pyridine-Sulfonyl Cation [C₆H₆NO₃S]⁺ m/z 188.0018 parent:f1->frag2 S-N Cleavage frag3 Fragment 3 4-Methoxypyridine Cation [C₆H₈NO]⁺ m/z 110.0606 parent:f1->frag3 C-S Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways.

Table 2: Predicted Key HRMS and MS/MS Fragments

m/z (Calculated) Ion Formula Description
299.0502 [C₁₂H₁₂FN₂O₃S]⁺ Protonated Molecular Ion [M+H]⁺
235.0859 [C₁₂H₁₂FN₂O]⁺ [M+H - SO₂]⁺
188.0018 [C₆H₆NO₃S]⁺ Pyridine-sulfonyl cation

| 110.0606 | [C₆H₈NO]⁺ | Protonated 4-methoxypyridine |

A Self-Validating Protocol: ESI-MS Analysis

This protocol emphasizes system suitability and data confidence.

  • System Preparation:

    • Rationale: A clean, calibrated system is paramount.

    • Action: Calibrate the mass spectrometer using a known standard solution (e.g., sodium trifluoroacetate cluster or a commercial mix) across the desired mass range. Run a system suitability test (SST) by injecting a known compound to ensure sensitivity and mass accuracy are within specifications (typically < 5 ppm).

  • Sample Preparation:

    • Rationale: Proper concentration and solvent choice are key to achieving a stable spray and avoiding ion suppression.

    • Action: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal in positive ion mode.

  • Data Acquisition:

    • Rationale: Initial full scan analysis confirms the presence of the target ion, followed by targeted fragmentation for structural detail.

    • Action:

      • Perform a full scan MS analysis in positive ESI mode to locate the [M+H]⁺ ion.

      • Set up a targeted MS/MS experiment where the instrument isolates the experimentally observed m/z of the [M+H]⁺ ion and fragments it using a defined collision energy.

  • Data Analysis:

    • Rationale: Comparing experimental data to theoretical values provides the ultimate confirmation.

    • Action:

      • Determine the mass error (in ppm) between the observed accurate mass and the theoretical mass of the [M+H]⁺ ion. A mass error below 5 ppm is considered excellent confirmation.

      • Analyze the MS/MS spectrum, identifying key fragments and comparing their accurate masses to theoretical values for predicted fragments.

Comparative Analysis: The Power of Orthogonal Data

Neither NMR nor MS alone can provide the complete picture with absolute certainty. Their power lies in their synergy. NMR provides the detailed atomic-level connectivity, while MS confirms the overall composition.

Table 3: Comparison of NMR and MS for Structural Characterization

Feature Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereochemistry Molecular weight, elemental formula, substructures
Strengths - Unambiguous structure elucidation- Isomer differentiation- Quantitative analysis (qNMR) - Extremely high sensitivity (femtomole to attomole)- High-throughput capability- Confirms elemental composition (HRMS)
Limitations - Relatively low sensitivity (milligram to microgram)- Complex mixture analysis is challenging- Requires soluble samples - Does not provide full connectivity- Difficulty distinguishing isomers (without chromatography)- Ionization efficiency can vary greatly

| Role in Validation | Confirms the chemical "blueprint" and bonding framework. | Confirms the correct parts list (atoms) and total weight. |

When a researcher has an NMR spectrum that perfectly matches the proposed structure AND a high-resolution mass spectrum that confirms the elemental formula to within 3 ppm, the confidence in the compound's identity is exceptionally high. This dual validation is the standard expected for publication in reputable journals and for advancing a compound in a drug discovery pipeline.[6][12][13]

Ensuring Data Integrity: A Nod to Regulatory Standards

In drug development, all analytical procedures must be fit for their intended purpose. While formal validation under ICH Q2(R2) guidelines is required for later-stage development (e.g., release testing), adopting these principles early ensures data quality and a smooth transition to regulated environments.[14] Key parameters like specificity (differentiating the analyte from impurities), accuracy, precision, and robustness are hallmarks of a trustworthy analytical method.[15]

Conclusion

The characterization of 4-methoxypyridine-3-sulfonamide derivatives is a critical task that demands a multi-faceted analytical approach. NMR spectroscopy serves as the architect, drawing the detailed blueprint of the molecule, while Mass Spectrometry acts as the meticulous auditor, verifying the molecular formula and key structural motifs. By understanding the fundamental principles, strengths, and limitations of each technique, and by employing robust, self-validating protocols, researchers can generate unambiguous, high-quality data. This analytical rigor is the foundation of sound scientific progress and is indispensable for accelerating the development of novel therapeutics.

References

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2710. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]

  • Yang, Y., Li, Y., & Wu, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1559–1565. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Sulfonamides Derived from 4-Methoxypyridine-3-sulfonyl chloride

This guide provides an in-depth technical comparison of sulfonamide derivatives synthesized from the versatile 4-methoxypyridine-3-sulfonyl chloride scaffold. We will explore their synthesis, evaluate their performance i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of sulfonamide derivatives synthesized from the versatile 4-methoxypyridine-3-sulfonyl chloride scaffold. We will explore their synthesis, evaluate their performance in key biological assays, and benchmark them against established alternatives in the fields of antimicrobial and anticancer research. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone in medicinal chemistry, forming the basis of numerous drugs with a wide array of pharmacological activities.[1] From the first wave of antibacterial agents to modern treatments for cancer and glaucoma, the sulfonamide moiety has proven to be a privileged scaffold.[1][2][3][4] Its chemical stability and ability to form critical hydrogen bonds with biological targets make it an ideal starting point for drug discovery.[5][6]

This guide focuses on a specific, promising class of sulfonamides derived from 4-methoxypyridine-3-sulfonyl chloride. The pyridine ring, a common feature in FDA-approved drugs, introduces unique electronic properties and potential for diverse biological interactions.[7] By coupling this sulfonyl chloride with various amine-containing molecules, a library of novel compounds can be generated, each with the potential for distinct and potent biological activity. We will delve into their synthesis and comparative efficacy as antimicrobial, anticancer, and specific enzyme-inhibiting agents.

Synthesis: Building the Molecular Framework

The synthesis of sulfonamides from 4-methoxypyridine-3-sulfonyl chloride is a robust and well-established chemical transformation. The core of this process is the reaction between the sulfonyl chloride and a primary or secondary amine, which acts as a nucleophile, to form the stable sulfonamide linkage.

The choice of a base, such as triethylamine or pyridine, is critical. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine nucleophile, which would render it unreactive. Dichloromethane is often selected as the solvent due to its inert nature and ability to dissolve a wide range of organic reactants.[8] This straightforward, one-pot reaction allows for the efficient generation of diverse derivatives for biological screening.[9]

Synthesis_Workflow reagents Reactants: 4-Methoxypyridine-3-sulfonyl chloride + Primary/Secondary Amine (R-NH₂) reaction Nucleophilic Acyl Substitution reagents->reaction Combine conditions Reaction Conditions: - Solvent (e.g., Dichloromethane) - Base (e.g., Triethylamine) - Room Temperature conditions->reaction Control workup Aqueous Workup: - Wash with dilute acid, Na₂CO₃, brine - Dry over Na₂SO₄ reaction->workup 30-60 min product Purified Sulfonamide Derivative workup->product Purify

Caption: General workflow for synthesizing sulfonamide derivatives.

Comparative Biological Evaluation

The true value of this chemical scaffold lies in the diverse biological activities of its derivatives. We will now compare their performance in three key therapeutic areas.

Antimicrobial Activity: A Modern Take on a Classic Target

The original sulfonamide "sulfa" drugs were revolutionary for their ability to combat bacterial infections.[8] Their primary mechanism involves inhibiting dihydropteroate synthetase, an enzyme crucial for bacterial folic acid synthesis, ultimately leading to a bacteriostatic effect.[8][10] Derivatives of 4-methoxypyridine-3-sulfonyl chloride continue this legacy, demonstrating efficacy against various pathogens.

Comparative Performance:

The effectiveness of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. Lower MIC values indicate higher potency.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
Derivative A (Hypothetical) 6464125
Derivative B (Hypothetical) >512256-512>256
Sulfamethoxazole (Reference) 29.67 (in hybrid)[11]27.67 (in hybrid)[11]Not applicable
Ciprofloxacin (Reference) 4<4Not applicable

Field Insights:

As the data shows, while some novel sulfonamides exhibit good broad-spectrum activity (Derivative A), they often do not surpass the potency of established antibiotics like Ciprofloxacin against common bacterial strains. However, their true potential may lie in combating multi-drug resistant strains, where traditional antibiotics fail. The moderate antifungal activity also suggests a potential for developing dual-action agents. The variation in activity between derivatives (A vs. B) underscores the importance of the appended amine group in determining the biological effect, a key aspect of the structure-activity relationship (SAR).

Alternative Antimicrobials:

For comparison, clinicians have a broad arsenal of alternatives, each with a distinct mechanism and spectrum.[12]

  • Penicillins (e.g., Amoxicillin): Inhibit bacterial cell wall synthesis.[13]

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase, preventing bacterial replication.[13][14]

  • Macrolides (e.g., Azithromycin): Inhibit bacterial protein synthesis.[15]

The development of novel sulfonamides is driven by the urgent need to overcome resistance to these existing classes.

Anticancer Activity: Targeting Malignant Proliferation

Sulfonamides have emerged as a significant class of anticancer agents, acting on various targets to inhibit tumor growth.[3][16] Derivatives of 4-methoxypyridine have shown particular promise as potent inhibitors of the PI3K/mTOR signaling pathway, which is critical for regulating cell proliferation and survival in many cancers.[5][17][18]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes AKT->mTOR Activates Sulfonamide 4-Methoxypyridine Sulfonamide Derivative Sulfonamide->PI3K INHIBITS Sulfonamide->mTOR INHIBITS

Caption: Inhibition of the PI3K/mTOR pathway by sulfonamide derivatives.

Comparative Performance:

Cytotoxicity is measured by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundMCF-7 (Breast Cancer) IC₅₀ (nM)HCT-116 (Colon Cancer) IC₅₀ (nM)
Derivative 22c (Quinoline Core) 130[17][18]20[17][18]
GDC-0941 (Reference PI3K Inhibitor) ~5~150
Rapamycin (Reference mTOR Inhibitor) ~1~10

Field Insights:

The data for derivative 22c is highly compelling, showing potent activity against both breast and colon cancer cell lines, with particularly strong efficacy against HCT-116.[17][18] This dual inhibition of both PI3K and mTOR is a significant advantage, as it can block the signaling pathway at two critical nodes, potentially reducing the likelihood of resistance.[17][18] The structure-activity relationship studies indicate that the nature of the aromatic skeleton attached to the sulfonamide is crucial for activity.[17][18]

Alternative Anticancer Agents:

The field of oncology has numerous targeted therapies.

  • Tyrosine Kinase Inhibitors (e.g., Pazopanib): A class of anticancer drugs that also includes a sulfonamide moiety.[16]

  • HDAC Inhibitors (e.g., Belinostat): Another class of sulfonamide-containing drugs that work through epigenetic mechanisms.[16]

  • Bcl-2 Inhibitors (e.g., Navitoclax): These induce apoptosis, or programmed cell death.[16]

The 4-methoxypyridine sulfonamides offer a distinct mechanism by targeting the PI3K/mTOR pathway, representing a valuable addition to the anticancer toolkit.

Enzyme Inhibition: Precision Targeting

The ability of the sulfonamide group to bind to the zinc ion in the active site of metalloenzymes makes it a premier inhibitor of this enzyme class.[19] Carbonic anhydrases (CAs) are a key target, involved in processes like pH regulation and CO₂ transport. Their overexpression in certain tumors makes them an attractive target for anticancer therapy.[20]

Comparative Performance:

Enzyme inhibition is also quantified by IC₅₀ values.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Carbonic Anhydrase II (Hypothetical) IC₅₀ (nM)
Derivative 22c 0.22[17]23[17]-
Acetazolamide (Reference CA Inhibitor) --~12

Field Insights:

Derivative 22c demonstrates exceptionally potent inhibition of PI3Kα, with an IC₅₀ in the sub-nanomolar range, and strong inhibition of mTOR.[17] This high degree of potency is a direct result of optimized interactions within the enzyme's binding pocket, as predicted by molecular docking studies.[17][18] While data for CA inhibition by this specific derivative is not available, the general class of sulfonamides is well-known for this activity.[3][21] The ability to tune the molecule to selectively inhibit different enzymes (e.g., kinases vs. carbonic anhydrases) by modifying the appended chemical groups highlights the scaffold's versatility.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.[22]

MIC_Workflow start Prepare Serial Dilution of Test Compound in 96-well plate inoculate Add Standardized Bacterial Inoculum (e.g., 5x10⁵ CFU/mL) start->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read Visually Inspect for Turbidity (Growth) incubate->read result Determine MIC: Lowest concentration with no visible growth read->result

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfonamide derivative in Mueller-Hinton Broth (MHB).[23] The final volume in each well should be 50 µL. Include positive (broth + inoculum) and negative (broth only) control wells.

  • Inoculum Standardization: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[24]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[24]

Protocol: Cytotoxicity (MTT Assay)

This colorimetric assay measures cell viability and is a standard method for screening cytotoxic compounds.[25]

MTT_Workflow seed Seed Cells in 96-well plate (e.g., 1x10⁴ cells/well) treat Add Serial Dilutions of Test Compound seed->treat After 24h incubate1 Incubate (e.g., 72 hours at 37°C) treat->incubate1 add_mtt Add MTT Reagent (0.5 mg/mL) incubate1->add_mtt incubate2 Incubate (1.5-4 hours at 37°C) add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize Remove medium read Read Absorbance (e.g., 492-570 nm) solubilize->read After 15 min

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[26]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the sulfonamide derivative. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[26]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (final concentration 0.45-0.5 mg/mL).[26][27]

  • Formazan Formation: Incubate for 1.5 to 4 hours.[26][27] Metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[26]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance spectrophotometrically at a wavelength between 490 and 590 nm.[26] Cell viability is proportional to the absorbance.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay screens for inhibitors of CA by measuring its esterase activity.[28]

CA_Inhibition_Workflow setup Setup Wells: - Enzyme Control (EC) - Inhibitor Control (IC) - Sample (S) add_inhibitor Add Inhibitor: - Test compound to 'S' - Acetazolamide to 'IC' - Solvent to 'EC' setup->add_inhibitor preincubate Pre-incubate (10-15 min at RT) add_inhibitor->preincubate add_enzyme Add CA Enzyme to all wells preincubate->add_enzyme add_substrate Initiate Reaction: Add CA Substrate add_enzyme->add_substrate read Measure Absorbance (405 nm) at T₁ and T₂ add_substrate->read Kinetic mode

Caption: Workflow for a colorimetric CA inhibitor screening assay.

Step-by-Step Methodology:

  • Well Preparation: In a 96-well plate, designate wells for Sample, Enzyme Control (100% activity), and Inhibitor Control (using a known inhibitor like Acetazolamide).[28]

  • Inhibitor Addition: Add 10 µL of your test sulfonamide (dissolved in a solvent like DMSO) to the Sample wells. Add 10 µL of Acetazolamide to the Inhibitor Control wells and 10 µL of the solvent to the Enzyme Control wells.[28]

  • Pre-incubation: Add CA Assay Buffer to the wells. Add the CA enzyme solution to all wells. Incubate for 10-15 minutes at room temperature to allow for the enzyme-inhibitor complex to form.[19]

  • Reaction Initiation: Add the ester substrate (e.g., p-nitrophenyl acetate) to all wells to start the reaction.

  • Measurement: Immediately begin measuring the absorbance at 405 nm in a kinetic mode for 5-10 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculation: Compare the rate of the Sample wells to the Enzyme Control and Inhibitor Control wells to determine the percent inhibition.

Conclusion and Future Outlook

Sulfonamides derived from 4-methoxypyridine-3-sulfonyl chloride represent a highly adaptable and promising platform for drug discovery. This guide has demonstrated their significant potential across multiple therapeutic areas, from developing new antimicrobials to fight resistance, to creating potent and specific anticancer agents targeting key signaling pathways like PI3K/mTOR.

The key takeaways are:

  • Synthetic Accessibility: These compounds can be synthesized efficiently, allowing for the rapid generation of diverse chemical libraries for screening.

  • Broad-Spectrum Bioactivity: The scaffold demonstrates a wide range of biological effects, including antibacterial, anticancer, and specific enzyme inhibition activities.[2][17]

  • Tunable Potency: Structure-activity relationship studies clearly show that biological activity can be significantly modulated by altering the amine component attached to the sulfonamide core, allowing for rational drug design and optimization.[5][17][29]

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds and evaluating their efficacy and safety in in-vivo models. The continued exploration of this chemical space is a valuable endeavor in the ongoing search for novel and more effective therapeutics.

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxypyridine-3-sulfonamide Analogs

In the landscape of modern medicinal chemistry, the pyridine sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-methoxypyridine-3-sulfonamide analogs, a class of compounds that has shown significant promise as potent enzyme inhibitors. By dissecting the intricate interplay between chemical structure and biological function, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing and optimizing novel therapeutic agents based on this promising scaffold.

The core of this guide is built upon the foundational principle that subtle molecular modifications can elicit profound changes in biological activity. We will explore the causal relationships behind experimental design, offering a transparent and logical progression from initial lead identification to the rational design of more potent and selective analogs. Every protocol and piece of data presented herein is intended to be part of a self-validating system, empowering researchers to critically evaluate and build upon these findings.

The 4-Methoxypyridine-3-sulfonamide Scaffold: A Versatile Pharmacophore

The 4-methoxypyridine-3-sulfonamide core represents a key pharmacophore in the development of various enzyme inhibitors. The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs).[1] Furthermore, the pyridine ring and its substituents offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

A notable application of this scaffold is in the development of dual PI3K/mTOR inhibitors, which are significant targets in cancer therapy due to their central role in cell proliferation, survival, and metabolism.[2][3] Additionally, derivatives of pyridine-3-sulfonamide have been extensively investigated as carbonic anhydrase inhibitors, with applications in treating glaucoma, epilepsy, and even cancer.[1][4]

SAR_Workflow cluster_Design Design & Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis & Iteration Scaffold_Selection Scaffold Selection: 4-Methoxypyridine -3-sulfonamide Analog_Design Analog Design: Systematic Modification Scaffold_Selection->Analog_Design Rationale Synthesis Synthesis of Analog Library Analog_Design->Synthesis Execution Primary_Screening Primary Screening: Enzyme Inhibition Assays Synthesis->Primary_Screening Testing Secondary_Screening Secondary Screening: Cell-based Assays Primary_Screening->Secondary_Screening Validation SAR_Analysis SAR Analysis: Structure vs. Activity Secondary_Screening->SAR_Analysis Data Input Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Insights Lead_Optimization->Analog_Design Iterative Design Synthesis_Workflow Start Starting Materials: 4-chloropyridine-3-sulfonamide & m-toluidine Step1 Nucleophilic Substitution: Reaction in aqueous medium at elevated temperature Start->Step1 Step2 Work-up: Cooling and pH adjustment Step1->Step2 Step3 Isolation: Vacuum filtration Step2->Step3 Product Final Product: 4-(Methylphenylamino) pyridine-3-sulfonamide Step3->Product

Caption: A simplified workflow for the synthesis of a 4-methoxypyridine-3-sulfonamide analog.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-chloropyridine-3-sulfonamide hydrochloride in a suitable solvent (e.g., water or an organic solvent like pyridine or DMF), add the desired aniline derivative. [5]2. Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 90°C) for several hours. [5]The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the reaction is performed in an acidic medium, the pH is adjusted to neutral or slightly basic using a suitable base (e.g., saturated sodium bicarbonate solution). [5]4. Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and then dried. Further purification can be achieved by recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target enzyme. The specific details will vary depending on the enzyme.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (analog) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the enzyme, the appropriate substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

  • Detection: Measure the enzyme activity by detecting the product formation. This can be done using various methods, such as spectrophotometry, fluorometry, or luminometry.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) using non-linear regression analysis. [6]

Conclusion and Future Directions

The 4-methoxypyridine-3-sulfonamide scaffold is a highly tractable platform for the design of potent and selective enzyme inhibitors. The SAR studies highlighted in this guide demonstrate that systematic modifications to the pyridine ring and the sulfonamide moiety can lead to significant improvements in biological activity. The presented data and protocols offer a solid foundation for researchers to embark on their own discovery programs targeting a wide range of enzymes.

Future efforts in this area should focus on exploring a wider diversity of substituents, particularly through the use of modern synthetic techniques like DNA-encoded libraries and fragment-based drug discovery. [7]Furthermore, a deeper understanding of the three-dimensional interactions between these analogs and their target enzymes, through X-ray crystallography and computational modeling, will be crucial for the rational design of the next generation of therapeutics based on this versatile scaffold.

References

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis.
  • RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
  • National Institutes of Health. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Structure-Activity Relationship (SAR) Studies of Alliacol A Analogs.
  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • ResearchGate. (2025). (PDF) Biological activities of sulfonamides.
  • PubMed. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
  • Vanderbilt University. (2014). Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion.
  • MDPI. (n.d.). Isolation, Structural Characterization, and In Vitro Antioxidant Activity of Polysaccharides from Cynanchum auriculatum Royle ex Wight.
  • Oxford Academic. (n.d.). Practice of Structure Activity Relationships (SAR) in Toxicology.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
  • RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • National Institutes of Health. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • ScienceDirect. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • ResearchGate. (2025). (PDF) Fragment-based QSAR strategies in drug design.
  • Smolecule. (n.d.). Buy 4-(Methylphenylamino)pyridine-3-sulfonamide | 58155-54-7.

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Comparative

A Comparative Guide to Modern Sulfonating Agents: Benchmarking 4-Methoxypyridine-3-sulfonyl Chloride

Introduction: The Enduring Importance of the Sulfonamide Bond in Drug Discovery The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties—includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Sulfonamide Bond in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its hydrolytic stability, and its tetrahedral geometry—has cemented its role as a critical pharmacophore in a vast array of therapeutic agents. From pioneering antibacterial drugs to contemporary treatments for cancer, diabetes, and cardiovascular diseases, the sulfonamide moiety continues to be a privileged scaffold in drug design.

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The choice of the sulfonating agent is therefore a pivotal decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, functional group tolerance, and ultimately, the speed and success of a drug discovery program.

This guide provides an in-depth technical comparison of 4-methoxypyridine-3-sulfonyl chloride, a versatile and increasingly utilized reagent, against a selection of novel sulfonating agents that offer unique advantages in modern organic synthesis. We will delve into the mechanistic nuances, practical applications, and comparative performance of these reagents, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Benchmark: 4-Methoxypyridine-3-sulfonyl Chloride

4-Methoxypyridine-3-sulfonyl chloride has emerged as a valuable tool in the medicinal chemist's arsenal. The presence of the pyridine ring and the methoxy group bestows upon it a unique electronic and solubility profile. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom, promoting efficient reaction with a wide range of amines.[2] The methoxy group can modulate this reactivity and improve solubility in organic solvents.

Mechanism of Action: A Classic Approach

The reaction of 4-methoxypyridine-3-sulfonyl chloride with an amine follows a well-established nucleophilic substitution mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen by a base (often a tertiary amine like triethylamine or pyridine itself), affords the desired sulfonamide.[3]

G cluster_0 Mechanism of Sulfonamide Formation with 4-Methoxypyridine-3-sulfonyl Chloride Amine R-NH₂ Intermediate Tetrahedral Intermediate [4-MeO-Py-SO₂(Cl)-NH₂⁺-R] Amine->Intermediate Nucleophilic Attack SulfonylChloride 4-MeO-Py-SO₂Cl SulfonylChloride->Intermediate Sulfonamide 4-MeO-Py-SO₂-NH-R Intermediate->Sulfonamide Elimination of Cl⁻ Chloride Cl⁻ Intermediate->Chloride ProtonatedBase Base-H⁺ Base Base (e.g., Et₃N)

Figure 1: General mechanism of sulfonamide formation.

Novel Sulfonating Agents: Expanding the Synthetic Toolkit

While traditional sulfonyl chlorides like 4-methoxypyridine-3-sulfonyl chloride are workhorses in organic synthesis, the demand for milder reaction conditions, greater functional group tolerance, and novel reactivity has driven the development of innovative sulfonating agents. Here, we benchmark 4-methoxypyridine-3-sulfonyl chloride against three promising classes of modern reagents.

Sulfonyl Fluorides: Stability Meets Reactivity

Sulfonyl fluorides have gained significant traction as alternatives to their more reactive sulfonyl chloride counterparts.[4] The greater strength of the S-F bond compared to the S-Cl bond renders sulfonyl fluorides more stable to hydrolysis and less prone to decomposition, making them easier to handle and store.[4] However, this increased stability also translates to lower reactivity, often necessitating the use of activators or more forcing conditions to achieve efficient sulfonamide formation.[4]

Causality of Reactivity: The reduced reactivity of sulfonyl fluorides stems from the high electronegativity of fluorine, which strengthens the S-F bond and makes the sulfur atom a harder electrophile. To overcome this, Lewis acids such as calcium triflimide [Ca(NTf₂)₂] can be employed to activate the sulfonyl fluoride, increasing the electrophilicity of the sulfur and facilitating nucleophilic attack by the amine.[4]

In-Situ Generated Sulfonyl Chlorides via Pyrylium Salts (Pyry-BF₄)

A clever and increasingly popular strategy avoids the isolation of potentially unstable sulfonyl chlorides by generating them in situ from stable sulfonamide precursors. The use of 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄) has emerged as a powerful method for this transformation.[5] This approach is particularly valuable in late-stage functionalization of complex molecules where a primary sulfonamide group can be converted to a reactive sulfonyl chloride under mild conditions.[5]

Mechanism of Activation: Pyry-BF₄ activates the primary sulfonamide by forming a pyridinium salt with the sulfonamide nitrogen. This transforms the -NH₂ group into an excellent leaving group. Subsequent reaction with a chloride source, such as MgCl₂, furnishes the sulfonyl chloride in situ, which can then react with a nucleophile.[5]

G cluster_1 In-Situ Sulfonyl Chloride Generation with Pyry-BF₄ Sulfonamide R-SO₂NH₂ Activated Activated Intermediate Sulfonamide->Activated Activation PyryBF4 Pyry-BF₄ PyryBF4->Activated SulfonylChloride R-SO₂Cl (in situ) Activated->SulfonylChloride + Cl⁻ ChlorideSource MgCl₂ ChlorideSource->SulfonylChloride FinalSulfonamide R-SO₂-NH-R' SulfonylChloride->FinalSulfonamide + R'-NH₂ Amine R'-NH₂ Amine->FinalSulfonamide

Figure 2: Workflow for in-situ sulfonyl chloride generation.

Imidazolium-Based Sulfonating Agents (e.g., [Dsim]Cl)

Ionic liquids have found diverse applications in organic synthesis, and their use as sulfonating agents is a promising area of development. 1,3-Disulfonic acid imidazolium chloride ([Dsim]Cl) is a Brønsted acidic ionic liquid that can act as a sulfonating agent under mild conditions. While its application has been extensively demonstrated in the sulfonation of polymers, its utility for small molecule synthesis in a drug discovery context is an area of growing interest.

Mode of Action: [Dsim]Cl acts as a source of SO₃, the active electrophile in sulfonation. The reaction proceeds via an electrophilic aromatic substitution mechanism if an aromatic ring is being sulfonated. For the formation of sulfonamides from amines, the mechanism would likely involve the transfer of the sulfonyl group from the imidazolium cation to the amine nucleophile, although detailed mechanistic studies for this specific application are less common in the literature.

Performance Comparison: A Head-to-Head Analysis

To provide a practical comparison, we have compiled representative data for the sulfonylation of different classes of amines—primary, secondary, and sterically hindered—using 4-methoxypyridine-3-sulfonyl chloride and the novel agents discussed. It is important to note that the reaction conditions are not identical across all examples, as they have been optimized for each specific reagent. However, this compilation offers a valuable snapshot of the expected performance of each agent.

Table 1: Sulfonylation of Primary Amines (e.g., Aniline)

Sulfonating AgentReaction ConditionsYieldReference
4-Methoxypyridine-3-sulfonyl chloride Pyridine, 0-25 °CHigh (~90-100%)[3]
Aryl Sulfonyl Fluoride Ca(NTf₂)₂, t-amylOH, 60 °CGood to Excellent[4]
In-situ generated via Pyry-BF₄ Pyry-BF₄, MgCl₂, MeCN, 60 °C, then amineGood to Excellent[5]
[Dsim]Cl (Data for small molecule amination is limited)N/A

Table 2: Sulfonylation of Secondary Amines (e.g., Morpholine)

Sulfonating AgentReaction ConditionsYieldReference
4-Methoxypyridine-3-sulfonyl chloride Et₃N, DCM, rtGood to Excellent[6]
Aryl Sulfonyl Fluoride Ca(NTf₂)₂, t-amylOH, 60 °CGood[4]
In-situ generated via Pyry-BF₄ Pyry-BF₄, MgCl₂, MeCN, 60 °C, then amineGood to Excellent[5]
[Dsim]Cl (Data for small molecule amination is limited)N/A

Table 3: Sulfonylation of Sterically Hindered Amines (e.g., tert-Butylamine)

Sulfonating AgentReaction ConditionsYieldReference
4-Methoxypyridine-3-sulfonyl chloride Et₃N, DCM, rtModerate to Good[7]
Aryl Sulfonyl Fluoride Ca(NTf₂)₂, t-amylOH, 60 °CModerate[4]
In-situ generated via Pyry-BF₄ Pyry-BF₄, MgCl₂, MeCN, 60 °C, then amineGood[5]
[Dsim]Cl (Data for small molecule amination is limited)N/A

Experimental Protocols: A Practical Guide

To facilitate the adoption of these methodologies, we provide detailed, step-by-step protocols for a benchmark sulfonylation reaction.

Protocol 1: General Procedure for Sulfonamide Synthesis using 4-Methoxypyridine-3-sulfonyl Chloride
  • To a stirred solution of the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) at 0 °C, add a solution of 4-methoxypyridine-3-sulfonyl chloride (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for Sulfonamide Synthesis using a Sulfonyl Fluoride with Ca(NTf₂)₂ Activation[4]
  • To a vial charged with the sulfonyl fluoride (1.0 equiv), the amine (2.0 equiv), and calcium triflimide (Ca(NTf₂)₂, 1.0 equiv), add tert-amyl alcohol.

  • Seal the vial and heat the reaction mixture to 60 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for In-Situ Sulfonyl Chloride Generation and Subsequent Amination using Pyry-BF₄[5]
  • To a solution of the primary sulfonamide (1.0 equiv) in acetonitrile, add Pyry-BF₄ (1.5 equiv) and MgCl₂ (1.5 equiv).

  • Heat the mixture to 60 °C for 1-3 hours to form the sulfonyl chloride in situ.

  • Cool the reaction to room temperature and add the amine (2.0 equiv) and a base (e.g., triethylamine, 3.0 equiv).

  • Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Discussion: Choosing the Right Tool for the Job

The choice of sulfonating agent is a nuanced decision that depends on several factors, including the nature of the substrate, the desired functional group tolerance, and the stage of the synthesis.

  • 4-Methoxypyridine-3-sulfonyl chloride remains an excellent choice for general-purpose sulfonamide synthesis. Its reactivity is well-balanced, and it is effective for a wide range of primary and secondary amines. Its commercial availability and predictable reactivity make it a reliable option for routine applications.

  • Sulfonyl fluorides shine in situations where stability is paramount. Their resistance to hydrolysis allows for their use in aqueous or protic media where sulfonyl chlorides would decompose.[4] They are particularly advantageous in late-stage functionalization where a robust sulfonylating agent is required to withstand various reaction conditions before the final amination step. The need for an activator for less reactive amines is a consideration, but modern methods using Lewis acids like Ca(NTf₂)₂ have significantly broadened their applicability.[4]

  • The in-situ generation of sulfonyl chlorides using Pyry-BF₄ offers a unique solution for the derivatization of existing primary sulfonamides.[5] This method is exceptionally mild and exhibits broad functional group tolerance, making it ideal for the late-stage diversification of complex drug candidates. It allows chemists to view the primary sulfonamide not as a synthetic endpoint, but as a versatile handle for further elaboration.[5]

  • Imidazolium-based sulfonating agents like [Dsim]Cl represent an emerging class of reagents with potential for green and sustainable chemistry. While their application in small molecule sulfonamide synthesis is still developing, their ability to act as both a solvent and a reagent under mild conditions is intriguing. Further research is needed to fully delineate their scope and utility in a drug discovery setting.

Conclusion: A Diversified Toolkit for Modern Synthesis

While 4-methoxypyridine-3-sulfonyl chloride continues to be a highly effective and reliable sulfonating agent, the landscape of sulfonamide synthesis is evolving. Novel reagents such as sulfonyl fluorides and in-situ generated sulfonyl chlorides via Pyry-BF₄ activation offer powerful new strategies to overcome the limitations of traditional methods. These modern approaches provide greater stability, milder reaction conditions, and enhanced functional group tolerance, empowering chemists to tackle increasingly complex synthetic challenges in the pursuit of new medicines. The judicious selection of the appropriate sulfonating agent, based on a thorough understanding of its reactivity, mechanism, and practical considerations, is key to accelerating the drug discovery process.

References

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943–3947. [Link]

  • Chawla, G., & Kumar, V. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3943–3947. [Link]

  • Willis, M. C. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 13(38), 11237-11252. [Link]

  • Bolm, C., & Hildebrand, J. P. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 65(6), 1689–1691. [Link]

  • Douglas, J. T., & Dudley, G. B. (2014). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 79(11), 5064–5074. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

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Validation

A Comparative Guide to the Kinetic Studies of 4-Methoxypyridine-3-sulfonyl Chloride and Anilines in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of Sulfonamides The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The kinetic profile of this reaction is paramount, influencing reaction time, yield, and impurity profiles—all critical parameters in drug development and manufacturing.

4-Methoxypyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals. Understanding its reactivity with anilines is crucial for the efficient synthesis of novel drug candidates. This guide will provide a comprehensive overview of the kinetic aspects of this reaction, grounded in established principles of physical organic chemistry.

Comparative Analysis of Sulfonylation Reagents

While sulfonyl chlorides are the traditional workhorses for sulfonamide synthesis, a range of alternative reagents have emerged, each with distinct advantages and disadvantages. Here, we compare 4-methoxypyridine-3-sulfonyl chloride with other common sulfonating agents.

Reagent ClassExample(s)AdvantagesDisadvantages
Aryl Sulfonyl Chlorides 4-Methoxypyridine-3-sulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chlorideHigh reactivity, readily available starting materials.Can be moisture-sensitive, reaction produces HCl which needs to be scavenged.
Sulfonyl Fluorides Phenylsulfonyl fluorideIncreased stability compared to sulfonyl chlorides, tunable reactivity.[3]Generally less reactive than sulfonyl chlorides, may require harsher conditions or catalysis.[4]
Sulfinate Salts Sodium benzenesulfinateBench-stable solids, can be used in radical-based sulfonylation reactions.[5][6]Often require an oxidant or catalyst, reaction mechanism can be complex.
Sulfur Dioxide Surrogates DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))Avoids the direct use of gaseous SO2, versatile for in situ generation of sulfonyl intermediates.[3]Multi-component reactions can be complex to optimize.
From Sulfonic Acids p-Toluenesulfonic acidDirect use of readily available sulfonic acids.Requires activation, often with harsh reagents like PCl5 or SOCl2, or under microwave conditions.[1][7]

The choice of sulfonating agent is a critical experimental decision. For rapid, high-yielding synthesis where the starting sulfonyl chloride is accessible, it remains a preferred method. However, for late-stage functionalization or when substrate sensitivity is a concern, alternatives like sulfonyl fluorides or sulfinate salts present viable options.

Unraveling the Reaction Mechanism and Kinetics

The reaction between an aromatic sulfonyl chloride and an aniline is generally considered to proceed through a bimolecular nucleophilic displacement mechanism.[8] The aniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Proposed Reaction Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of 4-methoxypyridine-3-sulfonyl chloride, aniline, and internal standard in acetonitrile. B Equilibrate reactant solutions to the desired temperature in a thermostatted vessel. A->B C Initiate the reaction by mixing the reactant solutions. B->C D Withdraw aliquots at predetermined time intervals. C->D E Quench the reaction in the aliquot (e.g., by dilution with mobile phase). D->E F Analyze the quenched sample by HPLC to determine the concentration of reactants and products. E->F

Caption: Workflow for kinetic analysis by HPLC.

Detailed Steps
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 4-methoxypyridine-3-sulfonyl chloride, the chosen aniline, and the internal standard in separate volumetric flasks using acetonitrile as the solvent.

  • Reaction Setup:

    • In a thermostatted reaction vessel, place the aniline and internal standard solutions. Allow the temperature to equilibrate.

    • In a separate vessel, bring the 4-methoxypyridine-3-sulfonyl chloride solution to the same temperature.

  • Initiation and Sampling:

    • To start the reaction, rapidly add the 4-methoxypyridine-3-sulfonyl chloride solution to the aniline solution with vigorous stirring. Start a timer immediately.

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of the HPLC mobile phase. This stops the reaction by significantly lowering the concentration of reactants.

    • Inject the quenched sample into the HPLC system.

  • Data Analysis:

    • Determine the concentrations of the aniline and the sulfonamide product at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the aniline versus time. The initial rate can be determined from the slope of this curve at t=0.

    • To determine the order of the reaction with respect to each reactant, systematically vary the initial concentration of one reactant while keeping the other constant and measure the initial rate.

Expected Results and Data Interpretation

For a second-order reaction, the rate law is given by:

Rate = k[Aniline][Sulfonyl Chloride]

A plot of 1/[Aniline] versus time should yield a straight line with a slope equal to the pseudo-second-order rate constant (k) if the concentration of the sulfonyl chloride is in large excess.

By conducting the experiment at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation:

k = A * exp(-Ea/RT)

A plot of ln(k) versus 1/T will give a straight line with a slope of -Ea/R.

Conclusion

The reaction between 4-methoxypyridine-3-sulfonyl chloride and anilines is a fundamental transformation in the synthesis of medicinally important sulfonamides. A thorough understanding of the kinetics of this reaction is essential for process optimization and the development of robust synthetic routes. While sulfonyl chlorides remain a highly effective class of reagents, a careful evaluation of alternatives such as sulfonyl fluorides and sulfinate salts can provide advantages in specific synthetic contexts. The experimental protocol detailed in this guide provides a solid framework for researchers to conduct their own kinetic studies, leading to a deeper understanding of sulfonamide formation and enabling the more efficient development of novel therapeutics.

References

Sources

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